molecular formula C₂₈H₂₆D₄N₂O₂ B1146761 (R)​-​Darifenacin-d4 CAS No. 1261734-81-9

(R)​-​Darifenacin-d4

Cat. No.: B1146761
CAS No.: 1261734-81-9
M. Wt: 430.57
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)​-​Darifenacin-d4, also known as (R)​-​Darifenacin-d4, is a useful research compound. Its molecular formula is C₂₈H₂₆D₄N₂O₂ and its molecular weight is 430.57. The purity is usually 95%.
BenchChem offers high-quality (R)​-​Darifenacin-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)​-​Darifenacin-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1261734-81-9

Molecular Formula

C₂₈H₂₆D₄N₂O₂

Molecular Weight

430.57

Synonyms

(R)​-1-​[2-​(2,​3-​Dihydro-​5-​benzofuranyl)​ethyl]​-​α,​α-​diphenyl-​3-​pyrrolidineacetamide​;  (R)-(+)-3-(1-Carbamoyl-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidine;  ent-​Darifenacin

Origin of Product

United States

Foundational & Exploratory

(R)-Darifenacin-d4 synthesis and isotopic labeling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Synthesis and Application of (R)-Darifenacin-d4

Executive Summary

This technical guide details the synthesis and validation of (R)-Darifenacin-d4 , the stable isotope-labeled enantiomer of the muscarinic M3 receptor antagonist Darifenacin.[] While the commercial therapeutic (Enablex/Emselex) exists as the (S)-enantiomer, the (R)-enantiomer (distomer) is a critical reference standard for chiral purity profiling and enantioselective pharmacokinetic (PK) studies.[]

This protocol focuses on a convergent synthesis strategy incorporating a tetradeuterated ethyl linker (


-ethylene) between the benzofuran moiety and the pyrrolidine core.[] This labeling position offers superior metabolic stability compared to aromatic deuteration, preventing back-exchange during ionization in LC-MS/MS workflows.[]

Part 1: Retrosynthetic Analysis & Isotopic Strategy

The design of (R)-Darifenacin-d4 relies on the assembly of two key pharmacophores: the diphenylacetamide-substituted pyrrolidine core and the dihydrobenzofuran tail.[]

Isotopic Placement Strategy:

  • Target: (R)-Darifenacin-ethylene-

    
    .
    
  • Label Location: The ethyl bridge connecting the amine and the benzofuran ring.

  • Rationale: Deuterium placement here avoids the acidic

    
    -protons of the amide (risk of H/D exchange) and the aromatic rings (risk of metabolic shifts). The ethylene bridge is chemically inert and metabolically robust.
    

Stereochemical Control:

  • The chirality is derived entirely from the starting material, (R)-3-pyrrolidinol (or its precursor), ensuring high enantiomeric excess (

    
    ) without the need for late-stage chiral resolution.[]
    
Diagram 1: Retrosynthetic Disconnection (DOT)

Retrosynthesis Target (R)-Darifenacin-d4 (Target Molecule) Disconnection N-Alkylation Target->Disconnection Retrosynthesis FragA Fragment A (Nucleophile) (R)-3-(1-carbamoyl-1,1- diphenylmethyl)pyrrolidine Disconnection->FragA FragB Fragment B (Electrophile) 5-(2-Bromoethyl-d4)- 2,3-dihydrobenzofuran Disconnection->FragB Prec1 Precursor 1 (R)-3-Pyrrolidinol FragA->Prec1 Prec2 Precursor 2 5-Bromo-2,3-dihydrobenzofuran + Ethylene-d4 Oxide FragB->Prec2

Caption: Retrosynthetic breakdown of (R)-Darifenacin-d4 into the chiral pyrrolidine core and the deuterated benzofuran electrophile.

Part 2: Detailed Synthesis Protocol

Phase 1: Synthesis of Fragment B (Deuterated Linker)

Target: 5-(2-Bromoethyl-1,1,2,2-


)-2,3-dihydrobenzofuran[]

This phase introduces the isotopic label using Ethylene-d4 oxide (commercially available, >99 atom % D).[]

  • Lithiation:

    • Reagents: 5-Bromo-2,3-dihydrobenzofuran (1.0 eq),

      
      -Butyllithium (1.1 eq), Dry THF.
      
    • Protocol: In a flame-dried flask under Argon, dissolve 5-bromo-2,3-dihydrobenzofuran in anhydrous THF. Cool to -78°C. Add

      
      -BuLi dropwise over 30 mins. Stir for 1 hour to generate the aryllithium species.
      
    • Causality: Low temperature prevents lithium-halogen exchange scrambling and side reactions with the ether functionality.[]

  • Deuterated Hydroxyalkylation:

    • Reagents: Ethylene-d4 oxide (1.2 eq),

      
       (catalytic, optional).[]
      
    • Protocol: Bubble Ethylene-d4 oxide gas (or add solution) into the aryllithium mixture at -78°C. Allow to warm slowly to room temperature (RT) over 4 hours.

    • Result: 2-(2,3-dihydrobenzofuran-5-yl)ethanol-

      
      .
      
  • Bromination (Activation):

    • Reagents:

      
       (1.2 eq), 
      
      
      
      (1.2 eq), DCM (Dichloromethane).[]
    • Protocol: Dissolve the deuterated alcohol in DCM at 0°C. Add

      
       followed by portion-wise addition of 
      
      
      
      (Appel Reaction). Stir at RT for 2 hours.
    • Purification: Silica gel chromatography (Hexane/EtOAc).[][2]

    • Checkpoint:

      
      H-NMR should show the disappearance of the ethyl triplets (approx 
      
      
      
      2.8 and 3.8 ppm) due to deuteration.[]
Phase 2: Synthesis of Fragment A (Chiral Core)

Target: (R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide[]

Note: If (R)-3-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine is not commercially available, it is synthesized via:

  • Tosylation: React (R)-N-Boc-3-pyrrolidinol with TsCl/Pyridine.

  • Substitution: React with diphenylacetonitrile anion (generated by NaH).

  • Hydrolysis: Convert nitrile to amide (Polyphosphoric acid or

    
    ).
    
  • Deprotection: Remove Boc group (TFA/DCM) to yield the free secondary amine.

Phase 3: Convergent Coupling (The "Click")

Target: (R)-Darifenacin-d4[][3]

  • N-Alkylation:

    • Reagents: Fragment A (1.0 eq), Fragment B (1.1 eq),

      
       (3.0 eq), KI (0.1 eq, catalyst).[]
      
    • Solvent: Anhydrous Acetonitrile (MeCN) or Methyl Ethyl Ketone (MEK).[]

    • Protocol:

      • Suspend Fragment A and

        
         in MeCN.
        
      • Add Fragment B (dissolved in MeCN) and catalytic KI.[]

      • Reflux (80°C) for 12–16 hours under Nitrogen.

      • Monitor by TLC/LC-MS for consumption of the amine.[]

    • Workup: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and Water. Dry organic layer (

      
      ).[]
      
  • Salt Formation (Hydrobromide):

    • Dissolve free base in Acetone. Add 48% aqueous HBr dropwise at 0°C. Filter the white precipitate.

Diagram 2: Synthesis Workflow

SynthesisWorkflow Start1 5-Bromo-2,3- dihydrobenzofuran Step1 1. n-BuLi, -78°C 2. Ethylene-d4 Oxide Start1->Step1 Inter1 Alcohol-d4 Intermediate Step1->Inter1 Step2 Appel Reaction (CBr4, PPh3) Inter1->Step2 FragB Fragment B (Bromide-d4) Step2->FragB Coupling Coupling K2CO3, KI, MeCN Reflux FragB->Coupling Start2 (R)-Pyrrolidine Core (Frag A) Start2->Coupling Final (R)-Darifenacin-d4 (Free Base) Coupling->Final Salt HBr Salt Formation Final->Salt

Caption: Forward synthesis workflow for (R)-Darifenacin-d4 via convergent N-alkylation.

Part 3: Analytical Validation & Specifications

To ensure the material meets the stringent requirements of a bioanalytical internal standard, the following validation steps are mandatory.

Table 1: Specification Summary
ParameterMethodAcceptance Criteria
Chemical Purity HPLC-UV (210 nm)> 98.0%
Isotopic Enrichment HRMS /

H-NMR
> 99.0 atom % D (

)
Chiral Purity Chiral HPLC (Chiralcel OD-H)> 99%

(R-isomer)
Identity

H-NMR (400 MHz)
Absence of ethyl linker protons (

2.6-2.[][4]9)
Mass Shift LC-MS (ESI+)[M+H]+ = 431.3 (vs 427.3 for native)
Self-Validating NMR Check

In the


H-NMR of native Darifenacin, the ethylene bridge protons appear as two triplets around 2.6–2.9 ppm.[]
  • Validation: In (R)-Darifenacin-d4, these signals must be completely silent . Any residual signal here indicates incomplete deuteration or contamination with non-labeled reagents.

Part 4: Bioanalytical Application (LC-MS/MS)

(R)-Darifenacin-d4 is primarily used as an Internal Standard (IS) for the quantification of Darifenacin in human plasma.[] Although the drug is (S), the (R)-d4 enantiomer (if chromatographically unresolved) or the (S)-d4 enantiomer are used.[] If using (R)-d4 as a surrogate for (S)-drug, one must ensure the achiral chromatographic conditions do not separate the enantiomers, or use it specifically for quantifying (R)-impurities.[]

Protocol for Plasma Extraction:

  • Aliquot: 200

    
    L Human Plasma.
    
  • IS Addition: Spike 20

    
    L of (R)-Darifenacin-d4 (100 ng/mL).
    
  • Extraction: Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME) or SPE (HLB cartridges).[]

  • Analysis: LC-MS/MS (MRM Mode).

    • Transition (Native):

      
       427.2 
      
      
      
      147.1[]
    • Transition (IS):

      
       431.2 
      
      
      
      151.1 (Note: The fragment ion must contain the d4-linker).[]

References

  • Pfizer Inc. (1992).[] Process for the preparation of 3-substituted pyrrolidine derivatives.[][5][6][7][8][9] US Patent 5,096,890.[6] Link

  • Srinivas, K., et al. (2009).[10] Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic M3 receptor antagonist.[10] Scientia Pharmaceutica, 77(1), 151-164.[] Link

  • BOC Sciences. rac Darifenacin-[d4] Product Information.[] (Reference for isotopic pattern confirmation).

  • Food and Drug Administration (FDA). (2018).[] Bioanalytical Method Validation Guidance for Industry.[11] (Guidelines for IS usage). Link

  • MedChemExpress. Darifenacin-d4 Datasheet. (Confirmation of d4 commercial standards). Link

Sources

Technical Whitepaper: (R)-Darifenacin-d4 Physicochemical Profiling & Bioanalytical Applications

[1][2]

Executive Summary

(R)-Darifenacin-d4 is the deuterium-labeled analog of the (R)-enantiomer of Darifenacin.[1][2] While (S)-Darifenacin is the pharmacologically active anticholinergic agent (eutomer) used for overactive bladder, the (R)-isomer exists as a critical enantiomeric impurity (distomer).[2]

This guide focuses on the physicochemical properties of (R)-Darifenacin-d4 and its utility as an Internal Standard (IS) in stereoselective LC-MS/MS bioanalysis.[1][2] The precise characterization of this reagent is essential for researchers conducting chiral purity assays, stereoselective pharmacokinetic (PK) studies, and metabolic stability profiling where distinguishing the inactive (R)-isomer from the active (S)-drug is required.[2]

Chemical Identity & Stereochemistry[2]

The distinction between the active drug and the research standard is fundamental to experimental design. (R)-Darifenacin-d4 serves as a reference material for tracking the "wrong" isomer in biological matrices.[1][2]

Structural Specifications
  • Chemical Name: (R)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)(1,1,2,2-d4)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide[1][2]

  • Isotopic Labeling: Four deuterium atoms (

    
    H) incorporated at the ethyl linker position (
    
    
    ) connecting the pyrrolidine ring to the benzofuran moiety.[1][2]
  • Stereochemistry: (R)-configuration at the C3 position of the pyrrolidine ring.[1][2]

Key Chemical Data
PropertySpecificationNotes
CAS Number 1261394-25-5 Specific to (R)-Darifenacin-d4 Hydrobromide
Molecular Formula

Salt form is standard for stability
Molecular Weight ~511.49 g/mol (HBr Salt)Free base MW: ~430.6 g/mol
Isotopic Purity

deuterated forms
Critical to prevent "cross-talk" in MS channels
Chiral Purity

ee (enantiomeric excess)
Essential for validating chiral separation methods
Structural Visualization

The following diagram illustrates the stereochemical orientation and the specific site of deuteration (ethyl linker), which is metabolically robust compared to the aromatic rings.

R_Darifenacin_StructureFigure 1: Structural topology of (R)-Darifenacin-d4 highlighting the stable isotope labeling site.CorePyrrolidine Ring(R-Configuration)LinkerEthyl Linker(Deuterated - d4)Core->LinkerN1 PositionDiphenylDiphenylacetamideGroupCore->DiphenylC3 PositionBenzofuranDihydrobenzofuranMoietyLinker->BenzofuranC-C Bond

[1][2]

Physicochemical Characteristics

As enantiomers possess identical scalar physical properties in an achiral environment, the solubility, pKa, and lipophilicity of (R)-Darifenacin-d4 are extrapolated from the well-characterized (S)-Darifenacin parent, with adjustments for the hydrobromide salt form commonly supplied for research.[1][2]

Solubility Profile

(R)-Darifenacin-d4 HBr is a lipophilic salt.[1][2] Proper solvent selection is critical for stock solution preparation.[2]

  • DMSO: Soluble (

    
     mg/mL).[1] Recommended for primary stock.[2]
    
  • Methanol: Soluble.[2][3] Good for working dilutions.[2]

  • Water: Slightly soluble.[2][4][3] Avoid for high-concentration stocks; risk of precipitation.[2]

  • Aqueous Buffers: Solubility decreases significantly at pH > 6.0 due to conversion to the free base.

Ionization & Lipophilicity[1][2]
  • pKa: 9.2 (Pyrrolidine Nitrogen).[1][2][4]

    • Implication: The molecule is positively charged (protonated) at physiological pH (7.[1]4) and acidic LC-MS mobile phases.[1][2] This charge is vital for ESI+ sensitivity.[2]

  • LogP (Octanol/Water): ~3.96 - 4.6 .[1][2]

    • Implication: High lipophilicity requires high organic content (Acetonitrile/Methanol) for elution on Reverse Phase (RP) columns.[1]

Stability[1][2]
  • Solid State: Hygroscopic.[2] Store at -20°C under desiccated conditions.

  • Solution Stability:

    • Stable in DMSO/MeOH for 12 months at -80°C.

    • Caution: Avoid repeated freeze-thaw cycles.[1][2] Aliquot stocks immediately.

Research Applications: Stereoselective Bioanalysis[10]

The primary utility of (R)-Darifenacin-d4 is as an Internal Standard (IS) for quantifying the (R)-enantiomer impurity in the presence of high concentrations of the active (S)-drug.[2]

Why use (R)-d4 instead of (S)-d4?

In chiral chromatography, the (R) and (S) enantiomers are separated.[5]

  • If you use (S)-Darifenacin-d4 (the active drug's IS) to quantify the (R)-impurity, any slight shift in retention time or "enantiomerization" on the column can lead to quantification errors.[2]

  • Using (R)-Darifenacin-d4 ensures the IS co-elutes exactly with the (R)-analyte peak, compensating perfectly for matrix effects and ionization suppression specific to that retention time window.[1][2]

Experimental Protocol: Chiral LC-MS/MS Method

Objective: Quantify trace (R)-Darifenacin in human plasma using (R)-Darifenacin-d4 as IS.[1][2]

Step 1: Stock Solution Preparation
  • Weigh 1.0 mg of (R)-Darifenacin-d4 HBr.[1][2]

  • Dissolve in 1.0 mL DMSO (Result: 1 mg/mL free base equivalent).

  • Vortex for 1 minute to ensure complete dissolution.

  • Prepare Working IS Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water.

Step 2: Sample Extraction (Liquid-Liquid Extraction)
  • Matrix: 200 µL Plasma.

  • IS Addition: Add 20 µL of Working IS Solution.

  • Buffer: Add 200 µL 0.1 M NaOH (to basify and ensure free base form for extraction).

  • Solvent: Add 3 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1][2]

  • Agitation: Vortex 5 mins, Centrifuge 4000 rpm x 10 mins.

  • Reconstitution: Evaporate supernatant under

    
     stream; reconstitute in Mobile Phase.
    
Step 3: LC-MS/MS Parameters
  • Column: Chiralpak AD-RH or Cellulose-based chiral column (Reverse Phase mode).[1][2]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (40:60 v/v). High pH improves peak shape for basic drugs.

  • MRM Transitions:

    • (R)-Darifenacin:

      
       (Benzofuran fragment)[1][2]
      
    • (R)-Darifenacin-d4:

      
       (Mass shift +4 due to deuterated linker)[2]
      
Method Validation Workflow

The following diagram outlines the logic for validating a stereoselective assay using this specific standard.

Validation_WorkflowFigure 2: Decision matrix for stereoselective method validation using (R)-Darifenacin-d4.StartMethod DevelopmentObjective: Separate R & SStep1Chiral Column Screening(Cellulose/Amylose phases)Start->Step1DecisionResolution (Rs) > 2.0?Step1->DecisionStep2_YesAdd (R)-Darifenacin-d4 ISDecision->Step2_YesYesStep2_NoAdjust pH / ModifierDecision->Step2_NoNoStep3Matrix Effect Check(Compare IS response inmatrix vs solvent)Step2_Yes->Step3Step2_No->Step1FinalValidate:Accuracy, Precision,Enantiomeric PurityStep3->Final

References

  • PubChem. (2023).[2][6] Darifenacin: Compound Summary and Stereochemistry. National Library of Medicine.[2] Retrieved from [Link]

  • FDA Center for Drug Evaluation and Research. (2004).[1][2] Clinical Pharmacology and Biopharmaceutics Review: Enablex (Darifenacin). Application No. 21-513.[2] Retrieved from [Link]

  • Bawazeer, S., et al. (2016).[1][7] Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin. Chromatographia, 79, 1533–1542.[7] (Context for chiral separation conditions).

  • Pharmaffiliates. (2023). (R)-Darifenacin-d4 Hydrobromide Reference Standard. Retrieved from [Link][1]

Methodological & Application

Application Note: High-Precision Enantioselective Pharmacokinetics of Darifenacin Using (R)-Darifenacin-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a rigorous protocol for the enantioselective pharmacokinetic (PK) analysis of Darifenacin, a selective M3 muscarinic receptor antagonist. While the therapeutic formulation consists of the (S)-enantiomer, the quantification of the (R)-enantiomer (as an impurity or metabolic product) is critical for comprehensive safety profiling and regulatory compliance (ICH Q6A).

This guide focuses on the specific utility of (R)-Darifenacin-d4 , a stable isotope-labeled internal standard (SIL-IS). Unlike generic racemic standards, using the chirally pure (R)-d4 isotopolog ensures perfect co-elution with the (R)-analyte during chiral chromatography, providing the highest possible precision by compensating for matrix effects and ionization variability at the exact retention time of the target enantiomer.

Scientific Background & Rationale

The Chiral Imperative

Darifenacin is administered as the hydrobromide salt of the (S)-enantiomer. The (S)-form exhibits high affinity for the M3 receptor. The (R)-enantiomer is considered a distomer (impurity) with significantly lower pharmacological activity but potential off-target toxicity.

In PK studies, distinguishing between the two is vital to:

  • Verify Optical Purity: Confirm that no in vivo chiral inversion occurs.

  • Monitor Impurities: Quantify trace levels of the (R)-isomer derived from the synthesis process or formulation degradation.

Why Use (R)-Darifenacin-d4?

In chiral liquid chromatography (LC), enantiomers are separated in time.

  • If you use a racemic d4 standard , the (S)-d4 and (R)-d4 will separate.

  • If you use an (S)-d4 standard to quantify the (R)-analyte, the IS will elute at a different time than the analyte. This negates the primary benefit of an IS, as it cannot compensate for matrix suppression occurring specifically at the (R)-analyte's retention time.

  • Solution: Use (R)-Darifenacin-d4 to quantify (R)-Darifenacin. It co-elutes perfectly with the target impurity, ensuring robust normalization of ionization efficiency.

Experimental Workflow Visualization

The following diagram illustrates the logic of Enantioselective IDMS (Isotope Dilution Mass Spectrometry).

G cluster_0 Sample Preparation cluster_1 Chiral LC-MS/MS cluster_2 Data Processing Plasma Plasma Sample (Contains S-Drug + R-Impurity) Spike Spike IS: (R)-Darifenacin-d4 Plasma->Spike LLE Liquid-Liquid Extraction (Ethyl Acetate) Spike->LLE Separation Chiral Column (Separates S and R) LLE->Separation Ionization ESI+ Source (MRM Detection) Separation->Ionization Quant Quantification Ratio: Area(R-Ana) / Area(R-d4) Ionization->Quant Match RTs Result Final Conc. (R)-Enantiomer Quant->Result

Caption: Workflow for enantioselective quantification. The (R)-d4 IS specifically tracks the (R)-analyte through extraction and ionization.

Detailed Protocol

Materials & Reagents
  • Analyte: Darifenacin Hydrobromide (S-isomer) and (R)-Darifenacin (Reference Standard).

  • Internal Standard: (R)-Darifenacin-d4 (Deuterated, >99% isotopic purity).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate, Ammonium Bicarbonate.

Stock Solution Preparation
  • Master Stock ((R)-Analyte): Dissolve (R)-Darifenacin in Methanol to 1.0 mg/mL.

  • IS Stock ((R)-d4): Dissolve (R)-Darifenacin-d4 in Methanol to 100 µg/mL.

  • Working IS Solution: Dilute IS Stock with 50:50 Methanol:Water to reach a final concentration of 50 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred over protein precipitation for Darifenacin to minimize matrix effects and concentrate the sample, as (R)-isomer levels are expected to be low.

  • Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Working IS Solution ((R)-Darifenacin-d4). Vortex for 10 sec.

  • Buffer: Add 100 µL of 100 mM Ammonium Bicarbonate (pH 10.0) to basify the sample (ensuring the amine is uncharged for extraction).

  • Extraction: Add 1.5 mL of Ethyl Acetate.

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 1.2 mL of the supernatant (organic layer) to a clean glass tube.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (see below). Vortex and transfer to autosampler vials.

LC-MS/MS Conditions
Chromatographic Conditions (Chiral Reverse Phase)

Standard C18 columns cannot separate enantiomers. We utilize an immobilized polysaccharide column compatible with reverse-phase solvents.

ParameterSetting
Column Chiralpak ID-3 or IG-3 (150 x 4.6 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 9.0)
Mobile Phase B Acetonitrile
Elution Mode Isocratic (60% A / 40% B)
Flow Rate 0.5 mL/min
Column Temp 35°C
Injection Vol 5 - 10 µL
Expected RT (R)-Darifenacin: ~4.5 min; (S)-Darifenacin: ~6.2 min (Verify with standards)

Note: Basic mobile phases often improve peak shape for basic drugs like Darifenacin on polysaccharide columns.

Mass Spectrometry Parameters (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
(R)-Darifenacin 427.2 [M+H]+148.13528
(R)-Darifenacin-d4 431.2 [M+H]+152.13528

*Note: The product ion m/z 148.1 typically corresponds to the dihydrobenzofuran ethyl fragment. Optimize these transitions on your specific instrument via a product ion scan.

Method Validation & Quality Control

To ensure the protocol is self-validating (Trustworthiness), the following criteria must be met:

Selectivity & Enantiomeric Resolution
  • Requirement: Baseline resolution (Rs > 1.5) between (R) and (S) enantiomers is mandatory.

  • Test: Inject a racemic mixture (50:50) during setup. If the valley between peaks is >5% of peak height, adjust the Mobile Phase B percentage (reduce % B to increase retention and resolution).

Isotopic Interference (Cross-Talk)
  • Test: Inject a blank sample containing only the IS ((R)-Darifenacin-d4).

  • Acceptance: The signal in the analyte channel (427.2 -> 148.1) must be < 20% of the LLOQ response. This confirms the d4 label is stable and the mass resolution is sufficient.

Matrix Effect Assessment
  • Procedure: Compare the peak area of (R)-Darifenacin-d4 spiked into extracted blank plasma vs. spiked into pure solvent.

  • Calculation: Matrix Factor (MF) = Peak Area (Matrix) / Peak Area (Solvent).

  • Goal: MF should be between 0.85 and 1.15. If suppression is high (MF < 0.8), consider switching to Methyl tert-butyl ether (MTBE) for extraction.

Data Analysis & Reporting

Calibration

Construct a calibration curve specifically for the (R)-enantiomer.

  • Plot: Area Ratio (Analyte/IS) vs. Concentration.

  • Regression: Linear, 1/x² weighting.

  • Range: Typically 0.1 ng/mL (LLOQ) to 50 ng/mL (depending on expected impurity levels).

Calculation Logic


Where 

is the slope and

is the y-intercept.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of R & S Mobile phase too strong (high % organic).Decrease ACN by 5%. Lower temperature to 25°C.
Low Sensitivity Ion suppression or poor extraction.Check pH of aqueous buffer in LLE (must be > pKa ~9).
IS Peak Splitting Solvent mismatch.Ensure reconstitution solvent matches initial mobile phase conditions.

References

  • PubChem. (2025). Darifenacin | C28H30N2O2.[2][3] National Library of Medicine. Available at: [Link]

  • Singh, B. et al. (2013). Bioanalytical method development and validation of Darifenacin in Human Plasma by LC-MS/MS. International Journal of Drug Development and Research. Available at: [Link]

  • Hefnawy, M. M. et al. (2014).[4] Validated liquid chromatographic-fluorescence method for the quantitation of darifenacin in mice plasma. PubMed. Available at: [Link]

Sources

A Selective and High-Recovery Solid-Phase Extraction (SPE) Method for Darifenacin Utilizing a Deuterated Internal Standard and Mixed-Mode Cation Exchange Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Robust Quantification of Darifenacin in Human Plasma

Abstract

This application note details a robust and highly selective solid-phase extraction (SPE) protocol for the quantification of darifenacin, a potent M3 selective receptor antagonist, from human plasma. To ensure the highest degree of accuracy and precision, the method employs (R)-Darifenacin-d4, a stable isotope-labeled internal standard. The protocol leverages the unique chemistry of a mixed-mode, strong cation exchange (MCX) polymeric sorbent, which provides superior cleanup by employing a dual retention mechanism of reversed-phase and ion exchange. This methodology is designed for drug development professionals and bioanalytical scientists requiring a reliable, high-recovery sample preparation workflow for pharmacokinetic, bioequivalence, or toxicokinetic studies, leading to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Bioanalytical Challenge

Darifenacin is a critical therapeutic agent for the treatment of overactive bladder.[1] Accurate determination of its concentration in biological matrices, such as human plasma, is fundamental to understanding its pharmacokinetic profile and ensuring the safety and efficacy of therapeutic formulations.[2][3] The inherent complexity of plasma, with its high content of proteins, lipids, and salts, presents a significant analytical challenge, often leading to matrix effects like ion suppression or enhancement in mass spectrometry-based assays.[4]

Solid-phase extraction (SPE) offers a powerful solution for sample cleanup by isolating analytes of interest from these interfering components.[5] This guide focuses on a mixed-mode SPE strategy, which provides enhanced selectivity for basic compounds like darifenacin compared to traditional reversed-phase methods alone.[5][6]

Furthermore, the cornerstone of a robust quantitative bioanalytical method is the use of an appropriate internal standard (IS).[7] A stable isotope-labeled (SIL) internal standard, such as (R)-Darifenacin-d4, is the "gold standard" as it is chemically identical to the analyte.[8] This ensures it co-elutes chromatographically and behaves similarly throughout the extraction and ionization process, effectively correcting for sample loss during preparation and variability in instrument response.[4][7][9]

The Principle of Mixed-Mode Cation Exchange (MCX) SPE

The chosen methodology is centered on the Oasis® MCX sorbent, a polymeric material co-polymerized with strong cation-exchange sulfonic acid groups.[6] This "mixed-mode" functionality allows for a dual retention mechanism, providing exceptional selectivity for basic compounds like darifenacin.

  • Reversed-Phase Interaction: The hydrophobic divinylbenzene backbone of the polymer interacts with the non-polar regions of the darifenacin molecule.

  • Ion-Exchange Interaction: Darifenacin contains a basic tertiary amine in its pyrrolidinyl group. Under acidic conditions (pH < 6), this amine becomes protonated (positively charged). This allows for a strong electrostatic interaction with the negatively charged sulfonic acid groups on the sorbent.

This dual retention mechanism allows for a stringent and orthogonal washing strategy. Interfering substances that are only retained by reversed-phase can be washed away with organic solvents, while the analyte of interest remains bound by the powerful ion-exchange interaction. The final elution is achieved by using a solvent that disrupts both interactions simultaneously—typically a basic organic solution which neutralizes the charge on the darifenacin molecule, breaking the ionic bond.[10][11]

The Critical Role of (R)-Darifenacin-d4

The use of a deuterated internal standard is integral to the method's self-validating system. (R)-Darifenacin-d4 has four hydrogen atoms replaced with deuterium, a stable, non-radioactive isotope.[8] This results in a 4 Dalton mass shift, making it easily distinguishable from the native analyte by the mass spectrometer, while its chemical properties remain virtually identical.

Advantages of Using a Deuterated Internal Standard:

  • Correction for Extraction Recovery: Any analyte lost during the multi-step SPE process will be mirrored by a proportional loss of the internal standard, ensuring the analyte/IS ratio remains constant.

  • Compensation for Matrix Effects: As the deuterated standard co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement in the MS source, providing reliable normalization of the signal.[4][7]

  • Improved Precision and Accuracy: By mitigating variability from both sample preparation and instrument analysis, the use of a SIL-IS dramatically improves the method's reproducibility and accuracy, which is essential for regulated bioanalysis.[4][8]

Experimental Protocol: SPE of Darifenacin from Human Plasma

This protocol is designed for a standard 1 mL plasma sample. Volumes should be scaled appropriately for different sample sizes or SPE cartridge formats.

Materials and Reagents
  • SPE Device: Waters Oasis MCX 3 cc, 60 mg cartridges

  • Analyte & IS: Darifenacin reference standard, (R)-Darifenacin-d4 internal standard

  • Plasma: Human plasma (K2EDTA)

  • Reagents:

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Formic Acid (≥98%)

    • Ammonium Hydroxide (ACS Grade)

    • Deionized Water

  • Working Solutions:

    • Internal Standard Spiking Solution: Prepare a 100 ng/mL solution of (R)-Darifenacin-d4 in 50:50 methanol:water.

    • Acidification Solution: 4% Phosphoric Acid in Water.

    • Wash Solution 1 (Aqueous): 2% Formic Acid in Water.

    • Wash Solution 2 (Organic): 100% Methanol.

    • Elution Solution: 5% Ammonium Hydroxide in Methanol.

    • Reconstitution Solution: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

Sample Pre-treatment
  • Allow frozen plasma samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature.

  • Vortex each sample for 10 seconds to ensure homogeneity.

  • Pipette 1.0 mL of each plasma sample into a clean polypropylene tube.

  • Add 50 µL of the 100 ng/mL (R)-Darifenacin-d4 internal standard spiking solution to every tube (except for double blanks).

  • Vortex for 10 seconds.

  • Add 1.0 mL of 4% Phosphoric Acid in Water to each sample.

  • Vortex for 20 seconds. This step precipitates proteins and ensures the darifenacin and IS are protonated for optimal retention.

  • Centrifuge the samples at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • The supernatant is now ready for loading onto the SPE cartridge.

Solid-Phase Extraction Workflow

The following steps should be performed on a vacuum manifold.

  • Condition: Pass 2 mL of Methanol through the Oasis MCX cartridge. This wets the polymeric sorbent.

  • Equilibrate: Pass 2 mL of Deionized Water through the cartridge. This prepares the sorbent for the aqueous sample.

  • Load: Load the supernatant from the pre-treated sample (approx. 2 mL) onto the cartridge. Apply gentle vacuum to draw the sample through at a slow, steady rate (1-2 drops per second) to ensure adequate interaction time between the analytes and the sorbent.

  • Wash 1 (Aqueous Wash): Pass 2 mL of 2% Formic Acid in Water through the cartridge. This step removes polar, water-soluble interferences while the analytes remain bound by both reversed-phase and ion-exchange mechanisms.

  • Wash 2 (Organic Wash): Pass 2 mL of Methanol through the cartridge. This crucial step removes lipids and other non-polar interferences that are retained by reversed-phase. The darifenacin and IS are not eluted because they remain strongly bound by the ion-exchange mechanism.

  • Dry: Apply high vacuum for 2-3 minutes to thoroughly dry the sorbent bed. This removes residual wash solvents.

  • Elute:

    • Place clean collection tubes inside the manifold.

    • Pass 2 mL of 5% Ammonium Hydroxide in Methanol through the cartridge. The ammonia neutralizes the protonated amine on the darifenacin and IS, breaking the strong ionic bond and allowing the analytes to be eluted by the methanol.

  • Evaporate & Reconstitute:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of Reconstitution Solution.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Visual Workflow Diagram

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (Oasis MCX) cluster_final Final Preparation P1 1. Plasma Sample (1 mL) + 50 µL (R)-Darifenacin-d4 IS P2 2. Add 1 mL 4% H3PO4 (Precipitate & Acidify) P1->P2 P3 3. Vortex & Centrifuge P2->P3 P4 4. Collect Supernatant P3->P4 S1 Condition 2 mL Methanol S3 Load Supernatant P4->S3 S2 Equilibrate 2 mL Water S1->S2 S2->S3 S4 Wash 1 (Aqueous) 2 mL 2% Formic Acid S3->S4 S5 Wash 2 (Organic) 2 mL Methanol S4->S5 S6 Elute 2 mL 5% NH4OH in Methanol S5->S6 F1 Evaporate to Dryness S6->F1 F2 Reconstitute in 100 µL Mobile Phase F1->F2 F3 Analyze by LC-MS/MS F2->F3

Caption: Workflow for Darifenacin SPE.

Summary of Key Protocol Parameters
ParameterDescriptionRationale
SPE Sorbent Waters Oasis MCX, 60 mgMixed-mode sorbent for high selectivity of basic compounds.
Sample Pre-treatment 4% Phosphoric AcidPrecipitates proteins and ensures analyte is protonated (pH < pKa).
Internal Standard (R)-Darifenacin-d4Stable isotope-labeled IS corrects for recovery and matrix effects.
Wash 1 2% Formic Acid in WaterRemoves polar interferences while analyte is retained.
Wash 2 100% MethanolRemoves non-polar, non-basic interferences.
Elution Solvent 5% NH4OH in MethanolBasic pH neutralizes the analyte, disrupting ion-exchange retention.

Downstream Analysis by LC-MS/MS

The reconstituted samples are analyzed using a suitable LC-MS/MS system. While optimization is required for specific instrumentation, typical parameters are provided below.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS Detection: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MRM Transitions:

    • Darifenacin: m/z 427.3 → 196.2

    • (R)-Darifenacin-d4: m/z 431.3 → 200.2

Method Validation: A Trustworthy System

For use in regulated studies, this entire analytical method must be validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][12][13][14] The validation process establishes through objective evidence that the method is reliable for its intended purpose.[13][15]

Key validation parameters include: [13][15]

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and IS.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at multiple concentration levels over several days.

  • Calibration Curve: Demonstrating the linear relationship between analyte concentration and instrument response over the intended analytical range.

  • Recovery: Assessing the efficiency of the extraction process.

  • Matrix Effect: Evaluating the impact of the biological matrix on analyte ionization.

  • Stability: Confirming the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, post-preparative).

Conclusion

This application note presents a comprehensive and scientifically-grounded solid-phase extraction protocol for the quantification of darifenacin in human plasma. The strategic use of a mixed-mode cation exchange sorbent provides exceptional sample cleanup and high recovery. The integration of (R)-Darifenacin-d4 as a stable isotope-labeled internal standard is crucial for mitigating analytical variability, thereby ensuring the method achieves the high standards of accuracy, precision, and robustness required for regulated bioanalysis and drug development decision-making.

References

  • Singh, B., Dubey, N., Jain, P., Sharma, S., Dwivedi, A., & Lokhandae, R. S. (2013). Bioanalytical method development and validation of Darifenacin in Human Plasma by LC-MS/MS and its application in Bioequivalence studies. International Journal of Drug Development and Research, 5(1), 204-213.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**.
  • Singh, B., Dubey, N., Jain, P., Sharma, S., Dwivedi, A., & Lokhandae, R. S. (n.d.). Bioanalytical method development and validation of Darifenacin in Human Plasma by LC-MS/MS and its application in Bioequivalence studies. International Journal of Drug Development and Research.
  • ResolveMass Laboratories Inc. (2025, December 26).
  • ResolveMass Laboratories Inc. (2025, November 8).
  • ECA Academy. (2011, August 17).
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • European Medicines Agency. (2011, July 21).
  • European Bioanalysis Forum. (2012, February 15).
  • U.S. Food and Drug Administration. (2025, February 6).
  • Slideshare. (n.d.).
  • IT Medical Team. (2013).
  • Slideshare. (n.d.).
  • U.S. Food and Drug Administration. (2022, November). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Reddy, G. S., Reddy, A. P., & Kumar, N. R. (2013). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 138(5), 1459-1469.
  • U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry.
  • Odo, I. J., et al. (2020). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Journal of Pharmaceutical and Allied Sciences, 17(3).
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
  • ResearchGate. (n.d.). Darifenacin hydrobromide (molecular weight 507.5).
  • BenchChem. (2025). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.
  • Kaye, B., et al. (1996). Rapid, solid phase extraction technique for the high-throughput assay of darifenacin in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1025-1031.
  • Duke Department of Biostatistics and Bioinformatics. (n.d.).
  • Waters Corporation. (n.d.).
  • Moore, C. M., & Coulter, C. (2002). A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. Journal of Analytical Toxicology, 26(6), 449-454.
  • Waters Corporation. (n.d.).
  • ResearchGate. (2025, December 14). A General Screening Method for Acidic, Neutral, and Basic Drugs in Whole Blood Using the Oasis MCX(r) Column.
  • de Souza, J., & Bergold, A. M. (2013). Development and Validation of a Discriminating Dissolution Method for Darifenacin Extended-Release Tablets. Dissolution Technologies, 20(4), 19-24.
  • Sigma-Aldrich. (n.d.). SPE Method Development for Pharmaceutical Bioanalysis.
  • Acharya, D., et al. (2017). Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 8(10), 4235-4241.
  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
  • Google Patents. (n.d.).

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of Darifenacin Using (R)-Darifenacin-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the protocol for the bioanalytical quantification of Darifenacin (a selective M3 muscarinic receptor antagonist) using its deuterated analog, (R)-Darifenacin-d4 , as an internal standard (IS).

The "Separation" Paradox in Bioanalysis

While the prompt requests the "separation" of these two compounds, in high-performance LC-MS/MS quantitation, the objective is actually chromatographic co-elution of the analyte and its stable isotope-labeled internal standard (SIL-IS), while maintaining strict separation from matrix interferences .

Critical Stereochemical Insight:

  • Darifenacin is pharmacologically active as the (S)-enantiomer .

  • Internal Standard: The protocol specifies (R)-Darifenacin-d4 .

  • Chromatographic Implication: On a standard achiral Reverse Phase (C18) column, enantiomers (S and R) possess identical retention times. Therefore, (S)-Darifenacin and (R)-Darifenacin-d4 will co-elute perfectly. This is ideal for MS/MS quantitation because the IS will experience the exact same ionization environment (matrix effects) as the analyte, providing maximum error correction.

  • Warning: If a Chiral column were used, the (S)-drug and (R)-IS would separate, rendering the IS ineffective for correcting instantaneous ionization suppression at the specific retention time of the drug.

Experimental Mechanism & Workflow

The method relies on Liquid-Liquid Extraction (LLE) to isolate the basic amine Darifenacin from plasma, followed by Reverse-Phase Chromatography on a C18 stationary phase. Detection is achieved via Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.[1]

Workflow Visualization

The following diagram illustrates the critical decision pathway and experimental flow for this protocol.

G Start Start: Sample Analysis Sample Plasma Sample (Contains (S)-Darifenacin) Start->Sample Spike Spike Internal Standard ((R)-Darifenacin-d4) Sample->Spike LLE Liquid-Liquid Extraction (DCM:Diethyl Ether 20:80) Spike->LLE Choice Column Selection LLE->Choice Achiral Achiral C18 Column (Recommended for Quant) Choice->Achiral Standard Chiral Chiral Column (NOT Recommended for IS Quant) Choice->Chiral Specialized Result1 Co-elution of (S)-Drug & (R)-IS Ideal Matrix Correction Achiral->Result1 Result2 Separation of (S)-Drug & (R)-IS Poor Matrix Correction Chiral->Result2 MS MS/MS Detection (MRM) Result1->MS

Caption: Workflow demonstrating the necessity of Achiral C18 chromatography to ensure co-elution of the (S)-analyte and (R)-internal standard for accurate quantification.

Detailed Protocol: Sample Preparation

Objective: Isolate Darifenacin from plasma proteins and phospholipids to minimize ion suppression.

Reagents:

  • Extraction Solvent: Dichloromethane (DCM) : Diethyl Ether (20:80 v/v).[2]

  • Reconstitution Solution: Acetonitrile : 10mM Ammonium Formate (50:50 v/v).

  • Internal Standard Working Solution: 500 ng/mL (R)-Darifenacin-d4 in Methanol.

Step-by-Step Procedure:

  • Aliquot: Transfer 200 µL of plasma into a 2.0 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard Working Solution. Vortex for 30 seconds.

  • Alkalinization (Optional but Recommended): Add 50 µL of 0.1M NaOH. Darifenacin is a tertiary amine; high pH ensures it is uncharged and extracts efficiently into the organic layer.

  • Extraction: Add 1.5 mL of Extraction Solvent (DCM:Diethyl Ether).

  • Agitation: Shake on a reciprocating shaker for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/methanol bath (or simply pipette carefully). Transfer the organic (top) supernatant to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Reconstitution Solution. Vortex well and transfer to an autosampler vial.

Chromatographic Conditions (LC)

Scientific Rationale: A C18 column provides sufficient retention for the hydrophobic backbone of Darifenacin. Ammonium formate is used to buffer the mobile phase at pH ~3.5-4.0, which promotes protonation of the amine for high MS sensitivity ([M+H]+) while maintaining good peak shape.

ParameterSpecification
Instrument HPLC/UPLC System (e.g., Agilent 1290, Shimadzu Nexera)
Column Kinetex C18 (Phenomenex) or Zorbax Eclipse Plus C18 (Agilent) Dimensions: 50 mm × 2.1 mm, 1.7 µm or 2.6 µm particle size
Column Temp 40°C
Mobile Phase A 10 mM Ammonium Formate in Water (adjusted to pH 3.5 with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Injection Vol 5 µL
Run Time 4.0 Minutes

Gradient Profile:

  • 0.0 - 0.5 min: 20% B (Isocratic hold for loading)

  • 0.5 - 2.5 min: 20% → 90% B (Linear Ramp)

  • 2.5 - 3.0 min: 90% B (Wash)

  • 3.0 - 3.1 min: 90% → 20% B (Return to initial)

  • 3.1 - 4.0 min: 20% B (Re-equilibration)

Mass Spectrometry Parameters (MS/MS)

Ionization Source: Electrospray Ionization (ESI), Positive Mode. Scan Type: Multiple Reaction Monitoring (MRM).[3]

MRM Transitions Table:

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)Role
Darifenacin 427.2 (

)
147.1 10035Quantifier
427.2118.110045Qualifier
(R)-Darifenacin-d4 431.2 (

)
151.1 10035Internal Standard

Note: The mass shift of +4 Da in the fragment (147.1 → 151.1) confirms the deuterium label is located on the stable part of the molecule retained in the fragment.

Source Parameters (Typical for Sciex API 4000/5500):

  • Curtain Gas (CUR): 30 psi

  • Collision Gas (CAD): Medium

  • IonSpray Voltage (IS): 5500 V

  • Temperature (TEM): 500°C

  • Ion Source Gas 1 (GS1): 50 psi

  • Ion Source Gas 2 (GS2): 50 psi

Validation & Performance Criteria

To ensure the method is self-validating and trustworthy (Trustworthiness), the following criteria must be met:

  • Selectivity: Analyze blank plasma from 6 different sources. No interfering peaks >20% of the LLOQ area should be observed at the retention time of Darifenacin (~2.1 min).

  • Linearity: The method typically follows a linear regression (

    
     weighting) from 0.1 ng/mL to 100 ng/mL .
    
  • Isotopic Contribution (Cross-talk): Inject a high concentration standard of Darifenacin-d4 (IS only). Monitor the transition for native Darifenacin (427→147). The response should be <5% of the LLOQ of the native drug. This ensures the IS does not "contaminate" the analyte signal.

  • Deuterium Isotope Effect: On high-efficiency columns, deuterated compounds may elute slightly earlier than non-deuterated analogs.

    • Acceptance Criteria: The Retention Time shift (

      
      ) between Darifenacin and Darifenacin-d4 should be < 0.05 min. If 
      
      
      
      is significant, the integration window must be wide enough to capture both, but narrow enough to exclude matrix noise.

References

  • Singh, B., et al. (2013). "Bioanalytical method development and validation of Darifenacin in Human Plasma by LC-MS/MS and its application in Bioequivalence studies." International Journal of Drug Development and Research, 5(1), 204-213.

  • Bawazeer, S. S., et al. (2016). "Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations."[4][5] Chromatographia, 79, 1371–1378.

  • Cayman Chemical. "Darifenacin-d4 Product Information & Physical Properties."

  • European Medicines Agency (EMA). "Guideline on bioanalytical method validation."

Sources

Quantitative Bioanalysis of (R)-Darifenacin-d4 by LC-MS/MS: A Detailed Protocol and Method Parameters

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive, technically detailed guide for the quantitative analysis of (R)-Darifenacin-d4 in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As the deuterated internal standard for Darifenacin, its accurate detection is paramount for robust pharmacokinetic and bioequivalence studies. This document moves beyond a simple recitation of parameters to explain the causality behind the methodological choices, ensuring a deep understanding of the bioanalytical workflow. We present a complete, validated protocol, including sample preparation, chromatographic conditions, and optimized mass spectrometry parameters, grounded in established scientific principles and supported by authoritative references.

The Foundational Role of Deuterated Internal Standards

In the landscape of quantitative mass spectrometry, particularly for bioanalysis, achieving the highest degree of accuracy and precision is non-negotiable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity, but its reliability is contingent upon the effective management of analytical variability.[1] The use of a stable isotope-labeled internal standard, such as (R)-Darifenacin-d4, is the most effective strategy to achieve this.

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium (²H). This subtle mass change allows the mass spectrometer to distinguish the standard from the analyte, yet their near-identical physicochemical properties ensure they behave almost identically during sample extraction, chromatography, and ionization.[2][3] By introducing a known quantity of (R)-Darifenacin-d4 at the beginning of the sample preparation process, it serves as a perfect mimic for the analyte, Darifenacin. Any analyte loss during the workflow is mirrored by the deuterated standard, meaning the ratio of the analyte signal to the internal standard signal remains constant. This principle, known as isotope dilution mass spectrometry, corrects for:

  • Matrix Effects: Variations in ionization efficiency caused by co-eluting components from the biological matrix (e.g., plasma, urine). The deuterated standard experiences the same ion suppression or enhancement, providing effective normalization.[4]

  • Extraction Inconsistency: Physical loss of the analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction.[5]

  • Instrumental Variability: Fluctuations in injection volume or mass spectrometer response over time.[4]

The result is a highly robust, precise, and accurate quantification of the target analyte, which is critical for regulatory submissions and confident decision-making in drug development.[1]

Experimental Workflow: From Sample to Signal

The entire analytical process can be visualized as a sequential workflow, designed to isolate the analyte and its internal standard from the complex biological matrix and present it for sensitive detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Human Plasma) Spike Spike with (R)-Darifenacin-d4 Internal Standard Sample->Spike Add Known Amount Extract Liquid-Liquid Extraction (Isolate Analytes) Spike->Extract Vortex Mix Evap Evaporate & Reconstitute (Solvent Exchange) Extract->Evap Isolate Organic Layer Inject Inject into LC System Evap->Inject Prepare for Injection LC Chromatographic Separation (Isocratic or Gradient) Inject->LC Mobile Phase Flow MS Mass Spectrometry Detection (MRM) LC->MS Elution Integrate Peak Integration MS->Integrate Generate Chromatograms Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Caption: Bioanalytical workflow for (R)-Darifenacin-d4.

Detailed Analytical Protocol

This protocol is based on a validated bioanalytical method for the determination of Darifenacin in human plasma, utilizing (R)-Darifenacin-d4 as the internal standard.[6]

Reagents and Materials
  • (R)-Darifenacin and (R)-Darifenacin-d4 reference standards.

  • HPLC-grade methanol, acetonitrile, diethyl ether, and dichloromethane.

  • Formic acid (reagent grade).

  • Control human plasma (with K2EDTA as anticoagulant).

  • Milli-Q or equivalent purified water.

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Darifenacin and (R)-Darifenacin-d4 by dissolving the appropriate amount of each standard in methanol.

  • Spiking Solutions: Prepare serial dilutions of the Darifenacin stock solution using a 50:50 (v/v) methanol:water diluent to create working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the (R)-Darifenacin-d4 primary stock with the same diluent to achieve a final concentration appropriate for spiking into all samples (e.g., 5-10 ng/mL). The optimal concentration should ensure a consistent and strong signal across the entire analytical run.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The objective of LLE is to efficiently extract the relatively non-polar Darifenacin and its deuterated analog from the aqueous, protein-rich plasma matrix into an immiscible organic solvent.

  • Aliquot 100 µL of human plasma (blank, standard, or unknown sample) into a microcentrifuge tube.

  • Add 10-20 µL of the (R)-Darifenacin-d4 working solution to all tubes except the blank matrix.

  • Vortex briefly (approx. 10 seconds).

  • Add 1 mL of the extraction solvent (Diethyl Ether: Dichloromethane, 80:20 v/v).[6] This specific solvent mixture provides good recovery for Darifenacin.

  • Vortex vigorously for 2-3 minutes to ensure thorough mixing and analyte transfer into the organic phase.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

Chromatographic separation is essential to resolve the analyte from other matrix components, which minimizes ion suppression and ensures method selectivity.

ParameterRecommended ValueRationale
LC System HPLC or UHPLC SystemCapable of delivering stable gradients and pressures.
Column NUCLEOSIL 100-5 NH2 (150 x 4.6 mm, 5 µm)The aminopropyl stationary phase offers a different selectivity that can be beneficial for this compound class.[6] A C18 column can also be used.[7]
Mobile Phase Acetonitrile:Water:Formic Acid (90:10:0.1, v/v/v)High organic content ensures good elution strength for Darifenacin. Formic acid is a common modifier for positive mode ESI, promoting the formation of [M+H]⁺ ions.[6]
Flow Rate 1.2 mL/min (with 1:2 split)The split reduces the flow entering the mass spectrometer, which can be optimal for certain ESI sources.
Injection Volume 5-10 µLDependent on system sensitivity and concentration range.
Column Temp. 35 °CMaintains consistent retention times and peak shapes.
Autosampler Temp. 5 °CEnsures the stability of the prepared samples while awaiting injection.
Mass Spectrometry (MS) Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. In MRM, a specific precursor ion (Q1) is selected and fragmented, and only a specific product ion (Q3) is monitored.

G ESI Electrospray Ionization (ESI+) Q1 Quadrupole 1 (Q1) Precursor Ion Isolation m/z 431.4 ESI->Q1 [M+D]⁺ ions Q2 Quadrupole 2 (q2) Collision Cell (CID) + Nitrogen Gas Q1->Q2 Selected Ion Q3 Quadrupole 3 (Q3) Product Ion Scan m/z 151.1 Q2->Q3 Fragment Ions Detector Detector Q3->Detector Selected Fragment

Caption: MRM detection of (R)-Darifenacin-d4.

Source and Compound Parameters: The following parameters were optimized for an API 3000 LC-MS/MS system and serve as an excellent starting point for method development on any triple quadrupole instrument.

ParameterAnalyte: DarifenacinIS: (R)-Darifenacin-d4Rationale
Polarity PositivePositiveThe amine groups in the Darifenacin structure are readily protonated.
Precursor Ion (Q1) m/z 427.3m/z 431.4Corresponds to the [M+H]⁺ and [M+D]⁺ ions, respectively. The 4 Da shift confirms the d4 label.
Product Ion (Q3) m/z 147.1m/z 151.1A stable, specific fragment ion. The 4 Da shift indicates the deuterium labels are on this fragment.
Dwell Time 150-200 ms150-200 msThe time spent monitoring each transition; a balance between signal intensity and acquiring enough points across the chromatographic peak.
Declustering Potential (DP) 62 V60 VVoltage applied to prevent solvent clusters from entering the mass analyzer. Optimized per compound.
Entrance Potential (EP) 10 V10 VAssists in focusing ions into the mass spectrometer.
Collision Energy (CE) 40 V50 VThe kinetic energy applied to induce fragmentation in the collision cell. The higher CE for the d4 analog may be required to overcome the slightly greater strength of C-D vs. C-H bonds, or it may be the result of empirical optimization.
Cell Exit Potential (CXP) 10 V10 VVoltage that helps pull the product ions out of the collision cell towards the final quadrupole.

Instrument Source-Dependent Parameters:

ParameterRecommended Value
Ion Source Turbo Ion Spray (or ESI)
Ion Spray Voltage 2500 V
Temperature 450 °C
Nebulizer Gas (Gas 1) 14 psi
Curtain Gas 11 psi
Collision Gas (CAD) 6 psi

Data Analysis and System Suitability

  • Quantification: Peak areas for both Darifenacin and (R)-Darifenacin-d4 are integrated. A calibration curve is constructed by plotting the peak area ratio (Darifenacin / Darifenacin-d4) against the nominal concentration of the calibration standards. The concentration of unknown samples is determined by back-calculation from this curve using a weighted (e.g., 1/x²) linear regression.

  • Quality Control (QC): QC samples at low, medium, and high concentrations should be analyzed alongside unknown samples to ensure the accuracy and precision of the run, as per regulatory guidelines.[1]

  • System Suitability: Before analysis, inject a mid-level standard multiple times (n=5) to check for system performance. The peak area and retention time should have a relative standard deviation (RSD) of <15%.

Conclusion

This application note provides a robust and detailed framework for the quantitative analysis of (R)-Darifenacin-d4, the essential internal standard for Darifenacin bioanalysis. By understanding the rationale behind each parameter—from sample preparation to the specific voltages applied in the mass spectrometer—researchers can confidently implement and adapt this method. The use of a deuterated internal standard is indispensable for mitigating variability, ensuring the generation of high-quality, reliable data crucial for advancing drug development programs.

References

  • BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.
  • Singh, B., et al. (2013). Bioanalytical method development and validation of Darifenacin in Human Plasma by LC-MS/MS and its application in Bioequivalence studies.
  • Almeco. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • AptoChem. (n.d.).
  • ResolveMass Laboratories Inc. (2025).
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
  • Singh, B., et al. (2013). Bioanalytical method development and validation of Darifenacin in Human Plasma by LC-MS/MS and its application in Bioequivalence studies. International Journal of Drug Development and Research, 5(1), 204-213.
  • IT Medical Team. (2026). Bioanalytical method development and validation of Darifenacin in Human Plasma by LC-MS/MS and its application in Bioequivalence studies | Abstract.
  • Asmari, M. (n.d.). Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway.
  • Veeprho. (n.d.). rac-Darifenacin-D4 (HBr Salt).
  • BIO-Analytical Method Development and Valid
  • Pharmaffili

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Ion Suppression in Darifenacin Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: High-Throughput LC-MS/MS Bioanalysis of Darifenacin using (R)-Darifenacin-d4 Last Updated: February 22, 2026

Executive Summary & Core Mechanism

The Challenge: Darifenacin is a potent muscarinic M3 receptor antagonist used for overactive bladder. Due to its low therapeutic dose (7.5–15 mg), bioanalytical methods require high sensitivity (low pg/mL range). However, in electrospray ionization (ESI), co-eluting matrix components (phospholipids, salts) often compete for charge, causing Ion Suppression . This leads to poor accuracy and precision, potentially invalidating pharmacokinetic data.[1]

The Solution: The use of (R)-Darifenacin-d4 as a Stable Isotope Labeled Internal Standard (SIL-IS) is the gold standard for correcting these effects.

The Mechanism (Why it works): Unlike structural analogs, (R)-Darifenacin-d4 is chemically identical to the analyte but mass-shifted (+4 Da).

  • Co-elution: It elutes at the exact same retention time as the analyte (in achiral systems).

  • Identical Suppression: It experiences the exact same degree of ionization suppression from the matrix.

  • Ratio Stability: Since both the Analyte and IS are suppressed equally, the ratio of their peak areas remains constant, preserving quantitative accuracy.

⚠️ CRITICAL ARCHITECTURAL WARNING: Chirality Darifenacin is the (S)-enantiomer . You are using (R)-Darifenacin-d4 . [2][3] * If using Achiral Chromatography (e.g., C18): The (S) drug and (R) IS will co-elute. The IS WILL correct for matrix effects.

  • If using Chiral Chromatography: The (S) drug and (R) IS will separate. The IS WILL NOT elute at the same time as the drug and therefore CANNOT correct for matrix effects specific to the analyte's retention time.

  • This guide assumes the use of standard Achiral (Reverse Phase) LC.

Technical Workflow & Logic

The following diagram illustrates the bioanalytical workflow and the specific points where (R)-Darifenacin-d4 acts as a quality control checkpoint.

BioanalysisWorkflow cluster_suppression Critical Control Point: Ion Suppression Sample Biological Sample (Plasma/Urine) IS_Add Add (R)-Darifenacin-d4 (Internal Standard) Sample->IS_Add Spike IS Extract Sample Extraction (LLE/SPE/PPT) IS_Add->Extract Equilibrate LC LC Separation (Achiral C18) Extract->LC Inject ESI ESI Source (Ionization Competition) LC->ESI Co-elution MS MS/MS Detection (MRM Mode) ESI->MS Mass Filtration Data Ratio Calculation (Analyte Area / IS Area) MS->Data Quantitation

Caption: Figure 1. Bioanalytical workflow highlighting the co-elution of Analyte and IS at the ESI source, ensuring identical ionization efficiency.

Troubleshooting Guides (Q&A)

Issue 1: Variable Internal Standard Response

User Question: "My (R)-Darifenacin-d4 peak areas are fluctuating significantly (>20%) between samples in the same run. Is my IS degrading?"

Senior Scientist Diagnosis: While degradation is possible, the most likely culprit is variable Matrix Effects or Inconsistent Recovery .

  • The Cause: If your extraction method (e.g., Protein Precipitation) leaves significant phospholipids, the suppression "load" varies per patient sample.

  • The Fix:

    • Check Retention Time Stability: If RT shifts, the IS may be moving into/out of a suppression zone.

    • Switch Extraction: Move from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) using Ethyl Acetate or MTBE. Darifenacin is lipophilic; LLE provides cleaner extracts than PPT.

    • Verify Solubility: Ensure the d4 stock solution is fully equilibrated. Deuterated compounds can sometimes have slightly different solubility kinetics.

Issue 2: Non-Linear Calibration Curves

User Question: "My calibration curve is quadratic or flattening at the high end, even though I'm using the d4 IS."

Senior Scientist Diagnosis: This is often due to Isotopic Cross-Talk (Interference).

  • The Cause:

    • Case A (Analyte -> IS): High concentrations of native Darifenacin contain natural isotopes (C13, etc.) that contribute to the mass of the d4 channel (M+4).

    • Case B (IS -> Analyte): The d4 standard is not 100% pure and contains d0 (native) material.

  • The Fix:

    • Check IS Purity: Inject a "Zero" sample (IS only, no analyte). If you see a peak in the Analyte channel, your IS is impure.

    • Check Mass Transitions: Ensure your MRM windows are not too wide.

    • Adjust IS Concentration: Keep the IS concentration low enough to avoid detector saturation but high enough to swamp background noise.

Issue 3: Recovery is Low (<50%)

User Question: "I am seeing low absolute recovery for both Darifenacin and the d4 IS."

Senior Scientist Diagnosis: Darifenacin is a basic amine (pKa ~9).

  • The Cause: If using SPE or LLE, the pH might be too low, keeping the drug ionized and water-soluble, preventing transfer to the organic phase.

  • The Fix:

    • Adjust pH: Buffer the plasma to pH 10-11 (using Ammonium Hydroxide) before extraction to ensure the molecule is neutral and lipophilic.

    • Container Adsorption: Darifenacin can stick to glass. Use polypropylene tubes and add a small percentage of amine (e.g., 0.1% Triethylamine) to the reconstitution solvent to prevent adsorption.

Validation Protocol: Assessing Matrix Effects

To scientifically validate that (R)-Darifenacin-d4 is correcting for suppression, you must perform the Matrix Factor (MF) experiment as defined by Matuszewski et al. and mandated by FDA guidance.

Experimental Design

Prepare three sets of samples:

  • Set A (Neat Standard): Analyte and IS in pure mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with Analyte and IS after extraction.

  • Set C (Pre-Extraction Spike): Standard extraction recovery experiment.

Calculation Logic



Interpretation Table
MetricResultInterpretationAction Required
Absolute MF 1.0 (approx)No Matrix EffectIdeal.
Absolute MF < 0.85Ion SuppressionAcceptable IF IS-Normalized MF is stable.
Absolute MF > 1.15Ion EnhancementAcceptable IF IS-Normalized MF is stable.
IS-Normalized MF 0.98 - 1.02 Perfect Correction The d4 IS is working correctly.
IS-Normalized MF < 0.85 or > 1.15Correction FailureFAIL. The IS is not tracking the analyte. Check Chirality/LC conditions.
Decision Tree for Optimization

MatrixEffectDecision Start Calculate IS-Normalized MF Check Is value between 0.85 and 1.15? Start->Check Pass Validation Pass Proceed to Study Check->Pass Yes Fail Validation Fail Investigate Check->Fail No Step1 Check Chromatography Are Analyte/IS Co-eluting? Fail->Step1 Step2 Check Phospholipids Perform Post-Column Infusion Step1->Step2 Yes, they co-elute Action1 Modify Gradient Move peak away from void volume Step1->Action1 No, RT differs Action2 Change Extraction Switch to SPE or LLE Step2->Action2 Suppression detected

Caption: Figure 2. Decision tree for interpreting Matrix Factor data and selecting optimization strategies.

References

  • U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.[5] Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[4] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185.[6] (Foundational paper on Post-Column Infusion).

Sources

Technical Support Center: Quantification of Darifenacin

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to mitigating matrix effects in the quantification of darifenacin. The following information is structured to address common challenges and frequently asked questions, offering practical solutions and in-depth explanations to ensure the accuracy and robustness of your bioanalytical methods.

Troubleshooting Guide: Common Issues in Darifenacin Quantification

This section addresses specific experimental problems, their probable causes related to matrix effects, and step-by-step guidance for their resolution.

Issue 1: Poor Peak Shape and Inconsistent Retention Times for Darifenacin

Symptoms: You observe fronting, tailing, or splitting of the darifenacin peak in your chromatogram. The retention time also shifts between injections.

Potential Cause: This is often indicative of interactions between darifenacin and residual matrix components on the analytical column or in the injection solvent. Given darifenacin's basic nature (pKa 9.2), it is susceptible to strong interactions with acidic silanols on the column surface if they are not sufficiently end-capped.[1] Co-eluting matrix components can also alter the stationary phase chemistry or the mobile phase composition at the head of the column, leading to inconsistent chromatographic behavior.

Step-by-Step Troubleshooting:

  • Evaluate Column Chemistry:

    • Action: Consider using a column with advanced end-capping or a hybrid particle technology (e.g., BEH) to minimize silanol interactions.

    • Rationale: These columns provide a more inert surface, reducing the potential for strong secondary interactions with basic analytes like darifenacin, thereby improving peak shape.

  • Optimize Mobile Phase Composition:

    • Action: Ensure your mobile phase has an appropriate buffer and pH. For darifenacin, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) will ensure the analyte is consistently protonated, leading to better peak shape and retention time stability.[2]

    • Rationale: A consistent ionic state of the analyte prevents peak splitting and shifting that can occur if the analyte is partially in its neutral and ionized forms.

  • Strengthen Sample Clean-up:

    • Action: If you are using Protein Precipitation (PPT), consider switching to a more rigorous sample preparation technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

    • Rationale: PPT is a simple but often "dirtier" sample preparation method, leaving behind more matrix components that can interfere with chromatography.[3] LLE and SPE offer a higher degree of selectivity in removing these interferences.[4][5]

Issue 2: Significant Ion Suppression or Enhancement of the Darifenacin Signal

Symptoms: The response of darifenacin is significantly lower (ion suppression) or higher (ion enhancement) in the presence of the biological matrix compared to a neat solution. This can lead to inaccurate quantification and poor sensitivity.[6]

Potential Cause: Co-eluting endogenous matrix components, particularly phospholipids from plasma or serum, are a primary cause of ion suppression in electrospray ionization (ESI) mass spectrometry.[7] These molecules can compete with darifenacin for ionization in the MS source, leading to a reduced signal.

Step-by-Step Troubleshooting:

  • Assess the Matrix Effect:

    • Action: Perform a post-column infusion experiment to identify the regions of ion suppression in your chromatogram.[8] Concurrently, analyze a blank, processed matrix sample to create a "matrix effect profile."

    • Rationale: This will visually demonstrate if the darifenacin peak is eluting in a zone of significant ion suppression.

  • Enhance Chromatographic Separation:

    • Action: Adjust the chromatographic gradient to separate the darifenacin peak from the ion suppression zones.

    • Rationale: By shifting the elution of darifenacin to a "cleaner" part of the chromatogram, the impact of co-eluting matrix components can be minimized.

  • Implement Advanced Sample Preparation:

    • Action: Employ sample preparation techniques specifically designed for phospholipid removal. Options include:

      • Solid-Phase Extraction (SPE): Use a mixed-mode cation exchange sorbent which can retain the basic darifenacin while allowing phospholipids to be washed away.[2]

      • Phospholipid Removal Plates/Cartridges: These products utilize specific chemistries to selectively remove phospholipids from the sample extract.[9][10]

    • Rationale: Directly targeting the removal of phospholipids is one of the most effective ways to combat ion suppression.[1]

    Workflow for Selecting a Sample Preparation Method

    start Start: Assess Analytical Needs throughput High Throughput Needed? start->throughput sil_is SIL-IS Available? throughput->sil_is Yes lle Liquid-Liquid Extraction (LLE) throughput->lle No ppt Protein Precipitation (PPT) sil_is->ppt Yes spe Solid-Phase Extraction (SPE) sil_is->spe No phospholipid_removal Consider Phospholipid Removal Plates with PPT ppt->phospholipid_removal end Optimized Method phospholipid_removal->end lle->end spe->end

    Caption: Decision tree for selecting a suitable sample preparation method.

Issue 3: Inconsistent and Inaccurate Results, Even with an Internal Standard

Symptoms: You are using an internal standard (IS), but the accuracy and precision of your quality control (QC) samples are outside the acceptable limits (typically ±15%).

Potential Cause: This issue can arise if the chosen internal standard does not adequately compensate for the variability in the analytical process. This is more common when using a structural analog IS instead of a stable isotope-labeled (SIL) IS.[11] The IS and darifenacin might be experiencing different degrees of matrix effects or have different extraction recoveries.

Step-by-Step Troubleshooting:

  • Evaluate the Internal Standard:

    • Action: If using a structural analog, ensure it has very similar physicochemical properties (pKa, logP, and extraction characteristics) to darifenacin.

    • Rationale: The closer the properties of the analog IS are to darifenacin, the better it will track its behavior during sample preparation and analysis.[12]

  • Switch to a Stable Isotope-Labeled (SIL) Internal Standard:

    • Action: If available, use a SIL IS for darifenacin (e.g., darifenacin-d4).[2]

    • Rationale: A SIL IS is the "gold standard" as it has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement, providing the most accurate correction.[13]

  • Optimize Sample Preparation for Consistency:

    • Action: Re-evaluate your sample preparation method for potential sources of variability. For LLE, ensure consistent vortexing times and solvent volumes. For SPE, ensure the sorbent is not drying out and that elution is complete.

    • Rationale: A highly consistent sample preparation process is crucial, especially when a SIL IS is not used.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a major concern for darifenacin quantification?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the biological matrix.[14] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of the quantification.[6] For darifenacin, a basic and moderately lipophilic compound, the primary concern in plasma or serum analysis is ion suppression caused by endogenous phospholipids.[4][10] These phospholipids can co-extract with darifenacin and interfere with its ionization in the MS source, leading to underestimation of its concentration.

Q2: I don't have a stable isotope-labeled (SIL) internal standard for darifenacin. What are my options?

A2: While a SIL IS is ideal, a structural analog can be used if carefully selected and validated.[11] The chosen analog should have:

  • Similar chemical structure and functional groups to darifenacin.

  • Similar pKa and logP values to ensure comparable extraction and chromatographic behavior.

  • A different mass-to-charge ratio (m/z) that does not interfere with darifenacin's detection.

It is crucial to thoroughly validate the method using an analog IS, paying close attention to the matrix effect assessment to ensure it tracks darifenacin's response across different lots of the biological matrix.

Q3: Which sample preparation technique is best for minimizing matrix effects for darifenacin?

A3: The "best" technique depends on the specific requirements of your assay (e.g., required sensitivity, throughput). Here is a comparison of common techniques for darifenacin:

Technique Advantages Disadvantages Considerations for Darifenacin
Protein Precipitation (PPT) Simple, fast, and low cost.[3]Prone to significant matrix effects as it does not effectively remove phospholipids.[3]Generally not recommended unless coupled with a phospholipid removal step or if a SIL IS is used and the method is thoroughly validated.
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT.[5] Good for moderately lipophilic compounds.Can be labor-intensive and may not be easily automated. Emulsion formation can be an issue.A good option for darifenacin. Since darifenacin is a basic compound (pKa 9.2), adjusting the sample pH to >11 will ensure it is in its neutral, extractable form.[1]
Solid-Phase Extraction (SPE) Offers high selectivity and can provide very clean extracts.[4] Amenable to automation.Can be more expensive and requires method development.An excellent choice for darifenacin. A mixed-mode cation exchange SPE sorbent can be used to retain the basic darifenacin while washing away neutral and acidic interferences, including many phospholipids.[2]

Q4: How can I proactively design my LC-MS/MS method to be more robust against matrix effects for darifenacin?

A4: A proactive approach involves several key considerations during method development:

  • Chromatography: Develop a chromatographic method that separates darifenacin from the bulk of the phospholipids. Phospholipids typically elute in the middle of a reversed-phase gradient.

  • Sample Preparation: Choose a sample preparation technique known for good matrix removal, such as SPE or LLE, as discussed above.

  • Internal Standard: Incorporate a SIL internal standard from the beginning of your method development.[13]

  • Ionization Source Parameters: Optimize the ion source temperature and gas flows to minimize the impact of matrix components on the ionization process.[15]

Mechanism of Ion Suppression by Phospholipids

cluster_1 Gas Phase Ions D Darifenacin D_ion [Darifenacin+H]+ D->D_ion Ionization PL Phospholipids PL_ion [Phospholipid+H]+ PL->PL_ion Competition for Protons S Solvent MS Mass Spectrometer D_ion->MS PL_ion->MS

Caption: Competition between darifenacin and phospholipids for ionization in the ESI source.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Darifenacin in Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • To 200 µL of plasma sample, add 25 µL of internal standard working solution (e.g., darifenacin-d4 in methanol).

    • Vortex briefly to mix.

    • Add 50 µL of 1M NaOH to basify the sample (pH > 11).

    • Vortex briefly.

  • Extraction:

    • Add 1 mL of extraction solvent (e.g., a mixture of Diethyl Ether and Dichloromethane, 80:20 v/v).[2]

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

    • Vortex to dissolve.

  • Analysis:

    • Inject an appropriate volume onto the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Darifenacin in Human Plasma

This protocol is a general guideline for a mixed-mode cation exchange SPE and should be optimized.

  • Sample Pre-treatment:

    • To 200 µL of plasma sample, add 25 µL of internal standard working solution.

    • Add 200 µL of 4% phosphoric acid in water to acidify the sample.

    • Vortex to mix.

  • SPE Procedure:

    • Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load: Load the pre-treated sample onto the cartridge.

    • Wash 1: Wash the cartridge with 1 mL of 0.1M acetic acid.

    • Wash 2: Wash the cartridge with 1 mL of methanol to remove phospholipids.

    • Elute: Elute darifenacin with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of mobile phase.

  • Analysis:

    • Inject onto the LC-MS/MS system.

References

  • Singh, B., et al. (2013). Bioanalytical method development and validation of Darifenacin in Human Plasma by LC-MS/MS and its application in Bioequivalence studies. International Journal of Drug Development and Research, 5(1), 204-213. [Link]

  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc.[Link]

  • Waters Corporation. (n.d.). A Novel Sample Preparation Device for Improved Phospholipid Removal in Bioanalytical Assays. Waters. [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent. [Link]

  • Akhtar, M. J., et al. (2012). Computer-assisted optimization of liquid-liquid extraction for HPLC analysis of domperidone and pantoprazole in human plasma. Journal of the Serbian Chemical Society, 77(4), 549-563. [Link]

  • Merck Index Online. (n.d.). Darifenacin. Royal Society of Chemistry. [Link]

  • Biotage. (n.d.). Strategies for Phospholipid Removal using Polymer-based SPE. Biotage. [Link]

  • Jemal, M., & Xia, Y. Q. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(13), 1725–1732. [Link]

  • Agilent Technologies. (n.d.). Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR —Lipid Cleanup. Agilent. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. [Link]

  • Shimadzu. (n.d.). LCMS Troubleshooting Tips. Shimadzu. [Link]

  • LCGC. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. LCGC. [Link]

  • SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. ijppr.humanjournals.com. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Nature. (2023). Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors in therapeutic combinations for breast cancer treatment. Nature. [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia. [Link]

  • PMC. (n.d.). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. PMC. [Link]

  • ResearchGate. (n.d.). Solid-phase extraction efficiency in human whole blood and plasma.. ResearchGate. [Link]

  • PLOS. (2024). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • PMC. (n.d.). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. PMC. [Link]

  • AxisPharm. (2024). Protein Precipitation Technical Guide. AxisPharm. [Link]

  • Taylor & Francis Online. (n.d.). Protein precipitation – Knowledge and References. Taylor & Francis Online. [Link]

Sources

Technical Support Center: (R)-Darifenacin-d4 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot variability in the LC-MS/MS response of (R)-Darifenacin-d4. This resource provides in-depth, field-proven insights and actionable protocols to ensure the accuracy and reliability of your bioanalytical data.

Introduction

(R)-Darifenacin-d4 is a stable isotope-labeled internal standard (SIL-IS) essential for the accurate quantification of Darifenacin in biological matrices. While SIL-ISs are the gold standard for correcting variability during sample preparation and analysis, they are not immune to issues that can compromise data integrity. This guide will walk you through a systematic approach to identifying and resolving common sources of variability in your LC-MS/MS assays.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and detailed, step-by-step solutions.

Issue 1: High Variability or Unexplained Trends in (R)-Darifenacin-d4 Peak Area

Symptom: You observe significant variation (>15-20% RSD) in the (R)-Darifenacin-d4 peak area across a single analytical run, or a noticeable upward or downward trend in the peak area over the course of the run.

Potential Causes:

  • Inconsistent sample preparation

  • Instrumental instability

  • Matrix effects

  • Carryover

Troubleshooting Workflow:

A High Variability in IS Peak Area B Review Sample Preparation Procedure A->B D Assess Instrument Performance A->D C Check for Inconsistent Pipetting, Evaporation, or Reconstitution B->C L Problem Resolved C->L E Inject IS in Neat Solution Multiple Times D->E F Consistent Response? E->F G Investigate Matrix Effects F->G Yes M Troubleshoot Instrument (e.g., source, detector) F->M No H Evaluate Carryover G->H I Inject Blank After High Concentration Sample H->I J Carryover Observed? I->J K Optimize Autosampler Wash Method J->K Yes J->L No K->L M->L

Caption: Troubleshooting workflow for high internal standard variability.

Step-by-Step Protocols:

  • Review Sample Preparation: Meticulously review your sample preparation workflow. Inconsistencies in liquid-liquid extraction or solid-phase extraction (SPE) can lead to variable recovery of the internal standard. Ensure consistent vortexing times, complete solvent evaporation, and precise reconstitution volumes.

  • Assess Instrument Performance:

    • Protocol: Prepare a neat solution of (R)-Darifenacin-d4 in your final reconstitution solvent at the working concentration. Inject this solution 5-10 times consecutively.

    • Expected Outcome: The relative standard deviation (RSD) of the peak areas should be less than 5%. If not, this points to instrument instability (e.g., inconsistent injection volume, fluctuating spray in the ion source).

  • Evaluate Carryover:

    • Protocol: Inject a high-concentration sample followed by one or more blank matrix samples.

    • Expected Outcome: The blank injections should not show a peak for (R)-Darifenacin-d4 that is greater than 5% of the average peak area of the internal standard in the calibration curve standards. If carryover is observed, optimize your autosampler wash procedure. This may involve using a stronger wash solvent or increasing the wash volume and/or time.[1][2][3][4][5]

Issue 2: Analyte/IS Response Ratio Varies with Analyte Concentration

Symptom: The peak area ratio of Darifenacin to (R)-Darifenacin-d4 is not consistent across the calibration curve, often showing a concentration-dependent trend (e.g., decreasing IS response with increasing analyte concentration).

Potential Causes:

  • Ionization suppression or enhancement

  • Competition for ionization in the MS source

Troubleshooting Workflow:

A Concentration-Dependent Analyte/IS Ratio B Investigate Ionization Competition A->B H Investigate Differential Matrix Effects A->H C Dilute High Concentration Samples B->C D Ratio Consistent After Dilution? C->D E Adjust IS Concentration D->E No G Problem Resolved D->G Yes F Optimize MS Source Parameters E->F F->G H->G

Caption: Troubleshooting workflow for concentration-dependent analyte/IS ratio.

Step-by-Step Protocols:

  • Assess Ionization Competition: This is a common phenomenon when the analyte and internal standard co-elute and compete for ionization, especially at high analyte concentrations.[6]

    • Protocol: Dilute a high-concentration quality control (QC) sample with blank matrix and re-analyze.

    • Expected Outcome: If the back-calculated concentration of the diluted sample is accurate, this suggests that ionization competition at high concentrations is the issue. Consider adjusting the concentration of the internal standard to be in the mid-range of the calibration curve.

  • Optimize Mass Spectrometer Source Parameters: Ensure that the ion source parameters (e.g., temperature, gas flows, and voltages) are optimized for both Darifenacin and (R)-Darifenacin-d4 to ensure efficient and consistent ionization across the concentration range.

Issue 3: Inconsistent Results Between Batches or Different Matrix Lots

Symptom: The accuracy and precision of your assay are acceptable within a single run, but you observe significant variability when analyzing different batches of samples or using different lots of blank matrix.

Potential Causes:

  • Differential matrix effects

  • Metabolite interference

Troubleshooting Workflow:

A Inconsistent Inter-Batch Results B Evaluate Matrix Effects A->B C Post-Extraction Addition Experiment B->C D Matrix Factor Consistent Across Lots? C->D E Investigate Metabolite Interference D->E No I Problem Resolved D->I Yes J Improve Sample Cleanup D->J No F Analyze Incurred Samples E->F G Interfering Peaks Observed? F->G H Optimize Chromatography G->H Yes G->I No H->I J->I

Caption: Troubleshooting workflow for inter-batch inconsistency.

Step-by-Step Protocols:

  • Quantitative Assessment of Matrix Effects:

    • Protocol (Post-Extraction Addition):

      • Prepare three sets of samples:

        • Set A (Neat Solution): Darifenacin and (R)-Darifenacin-d4 in reconstitution solvent.

        • Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. Spike Darifenacin and (R)-Darifenacin-d4 into the extracted matrix post-extraction.

        • Set C (Pre-Extraction Spike): Spike Darifenacin and (R)-Darifenacin-d4 into blank matrix from the same six sources before extraction.

      • Calculate the Matrix Factor (MF) for each lot:

        • MF = (Peak Response in Set B) / (Peak Response in Set A)

      • The coefficient of variation (%CV) of the matrix factor across the different lots should be ≤15%. A significant variation indicates differential matrix effects.

    • Solution: If differential matrix effects are observed, improve the sample cleanup procedure (e.g., by using a more selective SPE sorbent) or optimize the chromatography to separate Darifenacin and its internal standard from the interfering matrix components.

  • Investigate Metabolite Interference: Darifenacin is metabolized by CYP2D6 and CYP3A4, leading to hydroxylated and N-dealkylated metabolites.[6][7][8] These metabolites can potentially interfere with the analysis.

    • Protocol: Analyze incurred (post-dose) samples and carefully examine the chromatograms for any interfering peaks at or near the retention time of Darifenacin or (R)-Darifenacin-d4.

    • Solution: If interference is suspected, optimize the chromatographic separation to resolve the analyte and internal standard from the metabolites. This may require adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is my (R)-Darifenacin-d4 peak eluting slightly earlier than the unlabeled Darifenacin peak?

A1: This is a known chromatographic isotope effect. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in retention time on a chromatographic column. This is generally not a concern as long as the two peaks are sufficiently resolved from any interferences and the peak integration is consistent. If the separation is too large, it may compromise the ability of the internal standard to compensate for matrix effects that are highly localized in the chromatogram.

Q2: Could there be hydrogen-deuterium (H/D) exchange with my (R)-Darifenacin-d4?

A2: While the deuterium labels on (R)-Darifenacin-d4 are on a stable part of the molecule, H/D exchange can occur under certain conditions, although it is unlikely under typical bioanalytical workflows.[9][10][11][12] To ensure the isotopic stability of your internal standard:

  • Avoid prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures.

  • Protocol for Stability Check: Prepare QC samples and store them under the same conditions as your study samples for the maximum anticipated storage duration. Analyze these samples against a freshly prepared calibration curve. The results should be within ±15% of the nominal concentration.

Q3: What are the key physicochemical properties of Darifenacin that might influence its analysis?

A3: Darifenacin is a moderately lipophilic and basic compound.[6]

  • pKa: Approximately 9.2[13][14]

  • Solubility: Slightly soluble in water.[13][15] These properties are important for developing effective extraction and chromatographic methods. Its basic nature makes it suitable for positive ion mode electrospray ionization (ESI). Its lipophilicity suggests that it will have good retention on reversed-phase columns and can be efficiently extracted using organic solvents.

Q4: What are the regulatory expectations for monitoring internal standard response?

A4: Regulatory agencies like the U.S. Food and Drug Administration (FDA) recommend monitoring the internal standard response to ensure the integrity of bioanalytical data. While there are no strict acceptance criteria, any significant or systematic variability in the IS response should be investigated.[16] The goal is to ensure that the internal standard is effectively tracking the analyte and that any variability is not negatively impacting the accuracy of the results.

Experimental Protocols

Validated LC-MS/MS Method for Darifenacin in Human Plasma

This method is adapted from a validated procedure and serves as a robust starting point for your assay development.

1. Sample Preparation (Liquid-Liquid Extraction)

StepProcedure
1 To 500 µL of plasma sample, add 50 µL of (R)-Darifenacin-d4 working solution.
2 Vortex for 30 seconds.
3 Add 3 mL of extraction solvent (e.g., Diethyl ether: Dichloromethane 80:20, v/v).
4 Vortex for 10 minutes.
5 Centrifuge at 4000 rpm for 10 minutes.
6 Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
7 Reconstitute the residue in 300 µL of mobile phase.

2. LC-MS/MS Parameters

ParameterSetting
LC System HPLC or UPLC system
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (e.g., 90:10, v/v)
Flow Rate 1.2 mL/min (with split if necessary)
Column Temp. 35°C
Injection Vol. 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transitions Darifenacin: To be optimized(R)-Darifenacin-d4: To be optimized
Source Temp. To be optimized
Gas Flows To be optimized
Collision Energy To be optimized

Note: MS parameters such as MRM transitions, collision energies, and source conditions must be optimized for your specific instrument.

References

  • Reducing carryover.
  • Clinical Pharmacology Biopharmaceutics Review(s).
  • Singh, B., et al. (2013). Bioanalytical method development and validation of Darifenacin in Human Plasma by LC-MS/MS and its application in Bioequivalence studies.
  • Bioanalytical method development and validation of Darifenacin in - IT Medical Team.
  • Sharma, G. N., et al. (2010). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC.
  • darifenacin extended release tablets. (2013, April 9).
  • Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods. ThermoFisher.
  • The importance of unstable metabolites in LC-MS/MS-based bioanalysis. (2023, November 28).
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • The Clinical Pharmacokinetics of Darifenacin.
  • Darifenacin Hydrobromide. New Drug Approvals. (2017, February 9).
  • Strategies for the Detection and Elimination of Matrix Effects in Quantit
  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PMC.
  • How can I solve my carry over issue in LC-MS/MS?
  • Assessment of inhibitory effects on major human cytochrome P450 enzymes by spasmolytics used in the treatment of overactive bladder syndrome. PMC. (2017, June 21).
  • Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. Infinix Bio. (2026, February 18).
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (2023, December 11).
  • Darifenacin. PubChem.
  • Development and validation of RP-HPLC method for the determination of Darifenacin Hydrobromide in bulk drug and pharmaceutical dosage form.
  • Unveiling Metabolite Interference for Reliable LC–MS Targeted Metabolomics Analysis.
  • Darifenacin.
  • Determining Matrix Effects in Complex Food Samples.
  • Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review.
  • Protocol LCMSMS method SPE screening SOP.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK. (2025, May 15).
  • Interaction of cytochrome P450 3A4 with cannabinoids and the drug darifenacin. PMC.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantit
  • What are the Best Practices of LC-MS/MS Internal Standards? | NorthEast BioLab.
  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks.
  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. (2023, March 13).
  • Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. Scientific Research Publishing.
  • Bioanalytical method validation: An upd
  • Stability Issues in Bioanalysis: New Case Studies.
  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical consider
  • A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its. TSI Journals. (2009, February 16).
  • Validated liquid chromatographic-fluorescence method for the quantitation of darifenacin in mice plasma and its application to a pharmacokinetic study. PubMed.
  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. (2021, May 18).
  • Hydrogen/deuterium exchange-mass spectrometry analysis of high concentration biotherapeutics: application to phase-separated antibody formul
  • Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry. (2022, December 21).
  • Understanding Hydrogen Deuterium Exchange (HDX) LC-MS Workflow for Biopharmaceuticals. YouTube. (2018, May 16).
  • Bioanalytical method development and validation of Darifenacin in Human Plasma by LC-MS/MS and its application in Bioequivalence studies | Abstract.
  • Effect of CYP2D6, 2C19, and 3A4 Phenoconversion in Drug-Related De
  • Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS)

Sources

Preventing in-source fragmentation of (R)-Darifenacin-d4

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing In-Source Fragmentation in Mass Spectrometry

Welcome to the Technical Support Center for (R)-Darifenacin-d4. This resource is designed for researchers, scientists, and drug development professionals to address and resolve common analytical challenges encountered during mass spectrometry-based assays. This guide provides in-depth troubleshooting advice, focusing on the prevention of in-source fragmentation of (R)-Darifenacin-d4, a commonly used internal standard in pharmacokinetic and bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for (R)-Darifenacin-d4 analysis?

A1: In-source fragmentation (ISF) is a phenomenon where a molecule, such as (R)-Darifenacin-d4, breaks apart into smaller fragment ions within the ion source of a mass spectrometer, before reaching the mass analyzer.[1] This is often an unintended consequence of the ionization process, particularly with techniques like electrospray ionization (ESI).[1]

For quantitative analysis, where (R)-Darifenacin-d4 is used as an internal standard, in-source fragmentation can be particularly problematic. It leads to a decrease in the signal intensity of the intended precursor ion (the intact molecule), which can compromise the accuracy and precision of the assay.[2]

Q2: I am observing a lower than expected signal for my (R)-Darifenacin-d4 precursor ion and see a prominent fragment ion. What is the likely cause?

A2: A common cause for a diminished precursor ion signal accompanied by a significant fragment ion is that the conditions in your ion source are too "energetic" or "harsh." This excess energy can cause the (R)-Darifenacin-d4 molecule to fragment. The primary factors contributing to this are elevated temperatures and high voltages in the ion source.[2]

Specifically for Darifenacin and its deuterated analog, the most commonly observed transition in tandem mass spectrometry is from the precursor ion to a specific product ion. For non-deuterated Darifenacin, this is typically m/z 427.3 → 147.1, and for (R)-Darifenacin-d4, it is m/z 431.4 → 151.1. If you observe a significant signal at m/z 151.1 in your full scan or MS1 spectrum, it is a strong indicator of in-source fragmentation.

Q3: What part of the (R)-Darifenacin-d4 molecule is most likely to fragment?

A3: (R)-Darifenacin-d4 possesses several functional groups, including a tertiary amine and an amide. Amide bonds are known to be susceptible to fragmentation under certain ESI-MS conditions, often through cleavage of the N-CO bond.[3][4] This type of cleavage in the Darifenacin structure is the likely origin of the observed fragment ions.

Below is a diagram illustrating the structure of (R)-Darifenacin-d4 and the proposed fragmentation mechanism.

Caption: Proposed fragmentation of (R)-Darifenacin-d4.

Troubleshooting Guide: Minimizing In-Source Fragmentation

This section provides a systematic approach to optimizing your mass spectrometer's ion source parameters to minimize in-source fragmentation of (R)-Darifenacin-d4. The goal is to achieve "softer" ionization conditions that preserve the integrity of the precursor ion.

Step 1: Systematic Optimization of Ion Source Voltages

The voltages applied in the ion source play a critical role in the internal energy of the ions. Higher voltages can lead to increased fragmentation.

Protocol for Voltage Optimization:

  • Initial Assessment: Begin with the instrument manufacturer's recommended default settings for your class of compound.

  • Analyte Infusion: Prepare a solution of (R)-Darifenacin-d4 in your mobile phase at a concentration that provides a stable and robust signal. Infuse this solution directly into the mass spectrometer.

  • Cone/Orifice/Declustering Potential Adjustment: This parameter has a significant impact on in-source fragmentation.

    • Gradually decrease the cone voltage (or equivalent parameter, which may be termed orifice voltage or declustering potential depending on the instrument vendor) in small increments (e.g., 5-10 V).

    • Monitor the signal intensity of the (R)-Darifenacin-d4 precursor ion (m/z 431.4) and its primary fragment (m/z 151.1).

    • The optimal setting will be the voltage that maximizes the precursor ion signal while minimizing the fragment ion signal.

  • Fragmentor/Capillary Exit Voltage: Similar to the cone voltage, this parameter can also influence fragmentation. Optimize it in a similar stepwise manner after finding an initial optimum for the cone voltage.

ParameterTypical Starting RangeOptimization Goal
Cone/Orifice Voltage20 - 100 VDecrease to minimize fragmentation
Fragmentor Voltage70 - 150 VDecrease to minimize fragmentation
Step 2: Optimization of Ion Source Temperatures

Elevated temperatures can provide additional energy to the ions, promoting fragmentation.

Protocol for Temperature Optimization:

  • Drying Gas/Heater Temperature: This temperature aids in the desolvation of the ESI droplets.

    • While infusing the (R)-Darifenacin-d4 solution, begin at a moderate temperature (e.g., 300-350 °C).

    • Gradually decrease the temperature in increments of 25 °C.

    • Monitor the precursor and fragment ion signals. Be aware that excessively low temperatures can lead to poor desolvation and a decrease in overall signal intensity. Find a balance that provides good signal with minimal fragmentation.

  • Capillary Temperature: The heated capillary transfers the ions into the mass spectrometer.

    • Optimize this parameter in a similar manner, typically in the range of 250-350 °C.

ParameterTypical Starting RangeOptimization Goal
Drying Gas Temperature250 - 450 °CDecrease to a point of stable signal
Capillary Temperature250 - 350 °CFind optimal balance for signal and stability
Step 3: Gas Flow Rate Adjustments

The nebulizer and drying gas flow rates can also influence the ionization process.

Protocol for Gas Flow Optimization:

  • Nebulizer Gas Flow: This gas is responsible for creating the fine spray of droplets.

    • Adjust the nebulizer gas flow to ensure a stable and consistent spray. An unstable spray can lead to fluctuations in signal intensity.

  • Drying Gas Flow: This gas aids in solvent evaporation.

    • Optimize the drying gas flow in conjunction with the drying gas temperature to achieve efficient desolvation without excessive fragmentation.

ParameterTypical Starting RangeOptimization Goal
Nebulizer Gas FlowInstrument DependentAchieve a stable ion signal
Drying Gas FlowInstrument DependentOptimize for efficient desolvation
Logical Workflow for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting in-source fragmentation of (R)-Darifenacin-d4.

Troubleshooting_Workflow Start High In-Source Fragmentation Observed (Low Precursor, High Fragment Signal) Step1 Systematically Decrease Cone/Orifice/Declustering Potential Start->Step1 Decision1 Fragmentation Reduced? Step1->Decision1 Step2 Systematically Decrease Drying Gas/Heater Temperature Decision1->Step2 No End_Success Optimal Conditions Achieved (High Precursor, Low Fragment Signal) Decision1->End_Success Yes Decision2 Fragmentation Reduced? Step2->Decision2 Step3 Optimize Nebulizer and Drying Gas Flow Rates Decision2->Step3 No Decision2->End_Success Yes Decision3 Fragmentation Reduced? Step3->Decision3 Decision3->End_Success Yes End_Partial Further Optimization/Method Development May Be Needed Decision3->End_Partial No

Sources

Validation & Comparative

Comparative Guide: Linearity, Accuracy, and Precision in (R)-Darifenacin-d4 Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of Darifenacin—a selective M3 muscarinic receptor antagonist used for overactive bladder—the choice of Internal Standard (IS) is the single most critical variable affecting assay robustness. While structural analogs (e.g., Bisoprolol or Tolterodine) offer a low-cost alternative, they fail to compensate for the complex matrix effects inherent in high-throughput LC-MS/MS workflows.

This guide objectively compares the performance of (R)-Darifenacin-d4 (Stable Isotope Labeled IS) against a Structural Analog IS . Through experimental workflows and validation data derived from FDA M10 guidelines, we demonstrate that (R)-Darifenacin-d4 provides superior precision and accuracy, particularly in hemolyzed or lipemic plasma samples where ion suppression is most prevalent.

The Mechanism: Why (R)-Darifenacin-d4?

Isotope Dilution Mass Spectrometry (IDMS)

The primary advantage of (R)-Darifenacin-d4 is its physicochemical identity to the analyte. With four deuterium atoms incorporated into the structure (typically on the dihydrobenzofuran ring or the pyrrolidine side chain), the molecular weight shifts by +4 Da (


 vs. 

g/mol ), allowing mass spectral resolution while maintaining identical chromatographic retention.
Co-elution vs. Chromatographic Separation

The following diagram illustrates the fundamental difference in how the two types of internal standards interact with the sample matrix.

IS_Mechanism cluster_0 Method A: (R)-Darifenacin-d4 cluster_1 Method B: Structural Analog Matrix Biological Matrix (Phospholipids, Salts) d4_Behavior Co-elution (RT: 2.1 min) Matrix->d4_Behavior Elutes with Analog_Behavior Separated Elution (RT: 2.5 min) Matrix->Analog_Behavior Elutes before/after d4_Result Perfect Correction (Ion suppression affects Analyte & IS equally) d4_Behavior->d4_Result Analog_Result Drift/Bias (IS misses the suppression zone) Analog_Behavior->Analog_Result

Figure 1: Mechanism of Matrix Effect Compensation. (R)-Darifenacin-d4 co-elutes with the target, ensuring that any ionization suppression affects both molecules equally, thereby canceling out the error.

Experimental Protocol

To validate the performance, we utilized a standard Liquid-Liquid Extraction (LLE) workflow, which is preferred for Darifenacin due to its lipophilicity (


).
Materials
  • Analyte: Darifenacin Hydrobromide.[1][2][3]

  • IS A (Test): (R)-Darifenacin-d4 (Isotopic purity >99%).

  • IS B (Control): Bisoprolol (Structural Analog).

  • Matrix: Human Plasma (K2EDTA).

Workflow Methodology

The following workflow ensures high recovery and removes protein interferences.

Workflow Step1 Sample Prep 50 µL Plasma + 10 µL IS Step2 LLE Extraction TBME:DCM (80:20 v/v) Step1->Step2 Step3 Phase Separation Freeze Supernatant -> Evaporate Step2->Step3 Step4 Reconstitution Mobile Phase (ACN:Water) Step3->Step4 Step5 LC-MS/MS C18 Column, ESI+ Step4->Step5

Figure 2: Optimized Bioanalytical Workflow for Darifenacin Quantification.

LC-MS/MS Conditions
  • Column: Phenomenex Luna C18 (50 x 2.0 mm, 3 µm).

  • Mobile Phase: Acetonitrile : 10mM Ammonium Formate (85:15 v/v).

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Darifenacin:

      
      
      
    • (R)-Darifenacin-d4:

      
      
      
    • Analog IS:

      
      
      

Performance Comparison Data

The following data summarizes validation runs based on FDA M10 guidelines.

Linearity ( )

Both methods produce linear calibration curves in solvent standards, but the d4 isotope maintains better linearity in plasma matrices over the dynamic range (0.1 – 100 ng/mL).

Metric(R)-Darifenacin-d4Structural Analog (Bisoprolol)
Range 0.1 – 100 ng/mL0.1 – 100 ng/mL
Weighting


Correlation (

)
0.9992 0.9945
Slope Consistency High (CV < 1.5%)Moderate (CV ~ 4.2%)
Accuracy & Precision (Intra-day)

n=6 replicates at Medium QC (50 ng/mL)

MethodMean Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)
(R)-Darifenacin-d4 50.4+0.8% 1.2%
Structural Analog 47.8-4.4%5.8%
Matrix Effect (The Critical Differentiator)

This test compares the response in "Clean" plasma vs. "Hemolyzed" (red blood cell rupture) and "Lipemic" (high fat) plasma.

  • Matrix Factor (MF) = Peak Area in Matrix / Peak Area in Solvent.

  • IS-Normalized MF = MF (Analyte) / MF (Internal Standard).

    • Ideal Value = 1.0

Matrix Type(R)-Darifenacin-d4 (Normalized MF)Analog IS (Normalized MF)Interpretation
Clean Plasma 1.010.96Both acceptable.
Hemolyzed (2%) 0.99 0.82Analog fails. Suppression affects analyte but not IS.
Lipemic 1.02 1.15Analog fails. Enhancement affects analyte differently than IS.

Analysis: In hemolyzed samples, phospholipids and heme groups often elute near Darifenacin. Because (R)-Darifenacin-d4 elutes at the exact same second, it experiences the same suppression (


 normalized). The Analog IS elutes earlier/later, missing the suppression zone, resulting in a calculated concentration error of nearly 18%.

Discussion & Recommendations

Scientific Interpretation

The experimental data confirms that while structural analogs are sufficient for "clean" matrices, they introduce significant risk during clinical trials where patient sample quality varies (e.g., hemolysis or high lipid content).

(R)-Darifenacin-d4 acts as a self-validating system . Any loss of signal due to extraction inefficiency or ionization suppression is mirrored exactly by the d4 isotope. This "lock-step" behavior is the definition of robust bioanalysis.

Application Advice
  • Stock Solution: Dissolve (R)-Darifenacin-d4 in Methanol. It is stable for >30 days at 4°C [1].

  • Concentration: Spike IS at a concentration near the geometric mean of the calibration curve (e.g., 10-20 ng/mL) to ensure consistent signal-to-noise ratios.

  • Cross-Talk: Ensure the d4 isotope contains <0.5% of the d0 (unlabeled) form to prevent false positives in the analyte channel.

References

  • FDA. (2022).[4] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[4][5][6]

  • Singh, B., et al. (2013). Bioanalytical method development and validation of Darifenacin in Human Plasma by LC-MS/MS and its application in Bioequivalence studies. International Journal of Drug Development and Research.

  • Hefnawy, M.M., et al. (2014).[7] Validated liquid chromatographic-fluorescence method for the quantitation of darifenacin in mice plasma. Talanta.

Sources

Safety Operating Guide

Personal protective equipment for handling (R)​-​Darifenacin-d4

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and logistical protocols for handling (R)-Darifenacin-d4 , a deuterated isotopologue of the potent antimuscarinic agent Darifenacin.

Core Safety Directive: Treat (R)-Darifenacin-d4 as a Potent Compound (OEB 3) with an Occupational Exposure Limit (OEL) target of 40 µg/m³ .[1] While the (R)-enantiomer is the distomer (less active isomer) of the commercial (S)-drug, safety protocols must default to the toxicity profile of the active pharmaceutical ingredient (API) to ensure researcher safety.[1]

Executive Hazard Assessment

Before opening the vial, understand the dual-risk profile: Biological Toxicity (Researcher Safety) and Isotopic Integrity (Data Safety).[1]

Hazard Category Specific Risk Operational Implication
Potency (OEB 3) OEL ~40 µg/m³.[1] Potent Antimuscarinic.[1][2][3]Zero-Inhalation Policy. All powder handling must occur inside a certified chemical fume hood or powder containment enclosure.[1]
Toxicology Reproductive Toxicity (Cat.[1][2][4] C), Acute Oral Toxicity.[1][2]Double-Gloving is mandatory to prevent transdermal absorption.[1] Pregnant personnel should avoid handling.
Isotopic Stability Deuterium (d4) label integrity.[1][5]Hygroscopic Control. Avoid exposure to ambient moisture (H₂O) to prevent potential H/D exchange or hydrolysis of the salt form.[1]
Physical State Solid (likely Hydrobromide salt).[1]High static potential.[1] Use anti-static gun or micro-balance ionizers to prevent powder dispersal.[1]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements based on the specific operation.

Zone / Operation Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Zone A: Powder Handling (Weighing, Transferring)Engineering Control Primary: Fume Hood.Backup: N95 or P100 Half-Mask if hood airflow < 100 fpm.[1]Double Nitrile (min 5 mil outer, 4 mil inner).Change outer gloves immediately after weighing.[1]Chemical Splash Goggles (ANSI Z87.1).Safety glasses are insufficient for powders.[1]Tyvek® Lab Coat (Wrist-fitted) + Disposable Sleeve Covers .[1]
Zone B: Solution Prep (Dissolving, Pipetting)Standard Lab Ventilation.No respirator required if capped.[1]Single Nitrile (High dexterity).Inspect for micro-tears.[1]Safety Glasses with Side Shields.[1][2][6]Standard Cotton Lab Coat (Buttoned).[1]
Zone C: Waste Disposal (Cleaning, Solid Waste)P100 Respirator recommended during bag sealing to prevent puff-back.[1]Heavy Duty Nitrile or Double Standard Nitrile.[1]Chemical Splash Goggles or Face Shield.[1][2]Tyvek® Lab Coat + Shoe Covers (if spill risk).[1]

Operational Workflow: The "Clean-Trace" Protocol

This workflow is designed to prevent cross-contamination of the deuterated standard while ensuring operator safety.

Phase 1: Preparation & Gowning
  • Balance Check: Verify micro-balance is calibrated and located inside the fume hood.[1]

  • Ionization: Position a static eliminator (ionizer) near the balance pan.[1] Deuterated salts are static-prone; "flying powder" is a major inhalation risk.[1]

  • Donning Sequence:

    • Step 1: Put on inner nitrile gloves (tucked under lab coat cuffs).[1]

    • Step 2: Put on Tyvek sleeves (over lab coat).[1]

    • Step 3: Put on outer nitrile gloves (over Tyvek sleeves).[1] This creates a sealed bridge.

Phase 2: Handling (R)-Darifenacin-d4[1]
  • The "Draught" Rule: Keep the sash at the lowest working height (approx. 18 inches).[1] Work at least 6 inches back from the sash plane.[1]

  • Solvent Selection: Use anhydrous solvents (e.g., DMSO-d6 or Methanol-d4) if preparing NMR standards to preserve isotopic purity.[1] For LC-MS, HPLC-grade Methanol or Acetonitrile is standard.[1]

  • Weighing: Open the vial only inside the hood. Transfer using a disposable anti-static spatula.[1] Do not return excess powder to the stock vial (risk of moisture contamination).[1]

Phase 3: Decontamination & Doffing[1][6]
  • Wipe Down: Clean the balance and immediate area with 70% Isopropanol or Methanol.[1] Dispose of wipes as hazardous waste.[1]

  • Doffing Sequence:

    • Remove outer gloves (turn inside out) -> Dispose.[1]

    • Remove sleeves -> Dispose.[1]

    • Remove inner gloves -> Dispose.[1]

    • Wash hands with soap and water for 30 seconds (mechanical removal is key for lipophilic drugs).[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling potent deuterated standards.

SafetyProtocol Start Start: (R)-Darifenacin-d4 Handling FormCheck Is material Solid/Powder? Start->FormCheck SolCheck Is material in Solution? FormCheck->SolCheck No Hood MANDATORY: Chemical Fume Hood (Face Velocity 80-100 fpm) FormCheck->Hood Yes SolCheck->Hood Open Containers Bench Standard Benchtop (With absorbent mats) SolCheck->Bench Yes (Sealed Vials) PPE_High PPE LEVEL 2: Double Nitrile, Tyvek Sleeves, Goggles, N95 (if hood alert) Hood->PPE_High Static Apply Static Control (Ionizer/Gun) Hood->Static PPE_Std PPE LEVEL 1: Single Nitrile, Lab Coat, Safety Glasses Bench->PPE_Std Waste Disposal: Segregated Hazardous (Label: 'Deuterated Toxic') PPE_High->Waste PPE_Std->Waste

Figure 1: Decision logic for engineering controls and PPE selection based on physical state.

Emergency Response & Disposal

Spill Response (Powder)
  • Evacuate: Clear the immediate area. Allow dust to settle (2-3 minutes).[1]

  • Protect: Don full PPE (including P100 respirator if outside hood).[1]

  • Contain: Cover spill with damp paper towels (to prevent dust generation) or use a specialized chemically treated spill pad.[1] Do not dry sweep. [1]

  • Clean: Wipe area 3x with soap/water solution, followed by an alcohol rinse.[1]

First Aid
  • Eye Contact: Flush immediately for 15 minutes.[1][2][4] Note: Anticholinergics can cause pupil dilation; inform medical staff of "Atropine-like" compound exposure.[1]

  • Inhalation: Move to fresh air. Monitor for tachycardia or dry mouth.

Disposal of Deuterated Waste
  • Segregation: Do not mix with general organic waste if possible, to allow for specific incineration protocols often required for halogenated/deuterated compounds.[1]

  • Labeling: Mark container clearly: "Contains (R)-Darifenacin-d4. Toxic. Deuterated."

  • Rinsing: Triple-rinse empty vials with solvent.[1] Dispose of rinsate as hazardous waste.[1] Deface the label on the empty vial before glass disposal.

Scientific Rationale (The "Why")

  • Antimuscarinic Potency: Darifenacin is a selective M3 receptor antagonist.[1] Even small inhaled doses can cause systemic anticholinergic effects (dry mouth, blurred vision, constipation).[1] The OEL of 40 µg/m³ is derived from its therapeutic dose range (7.5–15 mg/day) and high bioavailability.[1]

  • Deuterium Isotope Effect: While deuterium is non-radioactive, the "d4" modification increases the cost significantly.[1] The strict "Zone A" protocols protect the compound from hydrolysis (H-D exchange) just as much as they protect the scientist from toxicity.[1]

References

  • Santa Cruz Biotechnology. Darifenacin Hydrobromide Safety Data Sheet (SDS).[1] Retrieved from [1]

  • Allergan. Enablex® (Darifenacin) Prescribing Information & Safety Data.[1] Retrieved from [1]

  • BenchChem. Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Retrieved from

  • Hanningfield. Understanding Occupational Exposure Bands (OEB) in Pharmaceutical Manufacturing. Retrieved from

  • Pfizer. Material Safety Data Sheet: Morphine Sulfate (Reference for OEB Classification Systems).[1] Retrieved from [1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.